Technical Documentation Center

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride
  • CAS: 959579-91-0

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Reaction Mechanism of 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride: A Comprehensive Technical Guide

Executive Summary The 1-azaspiro[4.4]nonane ring system is a privileged structural motif in medicinal chemistry, serving as the core skeleton for numerous bioactive natural products (e.g., cephalotaxine) and modern synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The 1-azaspiro[4.4]nonane ring system is a privileged structural motif in medicinal chemistry, serving as the core skeleton for numerous bioactive natural products (e.g., cephalotaxine) and modern synthetic drug candidates targeting central nervous system (CNS) and metabolic disorders. The 7,8-dimethyl substituted derivative, isolated as a stable hydrochloride salt (CAS: 959579-91-0), provides a rigid, three-dimensional framework that is highly valued for structure-activity relationship (SAR) exploration.

As a Senior Application Scientist, I have designed this whitepaper to dissect the synthetic strategies for this complex scaffold. We will explore an advanced literature-backed radical bicyclization method and detail a highly scalable, self-validating industrial protocol based on the Bruylants reaction and kinetically driven spiroannulation.

Retrosynthetic Analysis & Strategic Approaches

The construction of the spirocyclic core requires the formation of a quaternary carbon center (C5) shared by a pyrrolidine ring and a cyclopentane ring. Two primary strategies dominate the modern synthetic landscape:

  • The Domino Radical Bicyclization (Advanced Methodology): Pioneered in recent literature , this approach utilizes O-benzyl oxime ethers. The cascade is initiated by alkoxyaminyl radicals and proceeds via a 5-exo-trig cyclization. While highly elegant for complex asymmetric synthesis, it relies on toxic tin promoters (Bu₃SnH) and radical initiators, limiting its industrial scalability.

  • The Aminonitrile Allylation & Cyclization (Scalable Industrial Route): This route builds the pyrrolidine ring onto a pre-existing cyclopentane derivative . By starting with 3,4-dimethylcyclopentanone, the 7,8-dimethyl stereocenters are pre-installed. A Strecker-type reaction forms an aminonitrile, which is subsequently allylated via a Bruylants reaction. Hydroboration and mesylation trigger a spontaneous 5-exo-tet cyclization to yield the spirocycle.

Retrosynthesis Target 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride RouteA Route A: Scalable Industrial (Allylation & Cyclization) Target->RouteA Retrosynthetic Disconnection 1 RouteB Route B: Advanced Bicyclization (Domino Radical Cascade) Target->RouteB Retrosynthetic Disconnection 2 IntA1 1-Allyl-3,4-dimethyl- cyclopentan-1-amine RouteA->IntA1 IntB1 O-Benzyl Oxime Ether Precursor RouteB->IntB1 IntA2 3,4-Dimethylcyclopentanone (Starting Material) IntA1->IntA2 Bruylants Reaction

Retrosynthetic strategies for 7,8-Dimethyl-1-azaspiro[4.4]nonane highlighting two primary pathways.

Mechanistic Causality & Experimental Design Choices

To ensure a robust and self-validating synthesis, every reagent choice must be grounded in thermodynamic and kinetic principles:

  • Why an Aminonitrile instead of a direct Ketimine? Ketimines derived from cyclopentanones are notoriously unstable, rapidly tautomerizing to enamines or undergoing aldol-type self-condensation. The Strecker reaction traps the transient imine with a cyanide nucleophile, forming a bench-stable α-aminonitrile. The cyanide group later acts as an excellent leaving group during the Grignard addition (Bruylants reaction), facilitating the formation of the highly reactive iminium intermediate in situ.

  • Regioselectivity of Hydroboration: The use of Borane-THF (BH₃·THF) ensures strict anti-Markovnikov addition across the terminal alkene of the allyl group. The steric bulk of the spirocyclic core heavily disfavors any Markovnikov addition, ensuring the exclusive formation of the primary alcohol necessary for the subsequent 5-membered ring closure.

  • Kinetics of the Spiroannulation (5-exo-tet): Once the primary alcohol is activated as a mesylate, the free primary amine spontaneously attacks the electrophilic carbon. According to Baldwin's Rules for ring closure, this 5-exo-tet trajectory is kinetically highly favored. The rigid geometry of the cyclopentane ring further restricts the conformational degrees of freedom, accelerating the intramolecular S_N2 displacement.

Quantitative Data Summaries

The following table summarizes the optimized reaction conditions, expected yields, and the primary thermodynamic drivers for the scalable industrial route.

StepReaction PhaseReagents & ConditionsTemp (°C)Time (h)Typical Yield (%)Key Thermodynamic / Kinetic Driver
1 Strecker AminonitrileNH₄Cl, NaCN, NH₄OH, MeOH20–251285–90Le Chatelier's principle (Imine trapping)
2 Bruylants AllylationAllyl-MgBr (3.0 eq), THF0 to 25475–80High nucleophilicity of allyl anion
3 Hydroboration1. BH₃·THF 2. H₂O₂ / NaOH0 to 25680–85Anti-Markovnikov steric control
4 5-exo-tet CyclizationMsCl (1.1 eq), Et₃N (2.5 eq), DCM-10 to 25870–75Baldwin's Rules (Kinetic favorability)
5 Salt FormationHCl (2.0 M in Et₂O)01>95Acid-base neutralization

Core Synthetic Protocol: Step-by-Step Methodology

The following protocol outlines the self-validating system for the synthesis of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride .

Mechanism SM 3,4-Dimethyl- cyclopentanone Step1 Aminonitrile Intermediate SM->Step1 NaCN, NH4Cl (Strecker) Step2 Allyl Intermediate Step1->Step2 Allyl-MgBr (Bruylants) Step3 Primary Alcohol Step2->Step3 1. BH3-THF 2. H2O2, NaOH Step4 Spirocyclic Free Base Step3->Step4 MsCl, Et3N (5-exo-tet) Product Hydrochloride Salt Step4->Product HCl (g) in Et2O

Step-by-step mechanistic workflow for the scalable synthesis of the target spirocyclic core.

Phase 1: Aminonitrile Formation (Strecker Synthesis)
  • Initiation: Charge a round-bottom flask with 3,4-dimethylcyclopentanone (1.0 eq) and methanol.

  • Imine Formation: Add a solution of NH₄Cl (2.0 eq) and aqueous ammonia (28%, 5.0 eq). Stir for 30 minutes to allow the equilibrium to shift toward the ketimine.

  • Cyanide Addition: Slowly add NaCN (1.2 eq) dissolved in minimal water. (Caution: Highly toxic. Perform in a well-ventilated fume hood with cyanide antidotes on hand).

  • Reaction: Stir at 25 °C for 12 hours.

  • Self-Validation Check: Extract a 50 µL aliquot into EtOAc. TLC (Hexane/EtOAc 4:1, Ninhydrin stain) should show complete consumption of the ketone and the appearance of a primary amine spot.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield 1-amino-3,4-dimethylcyclopentane-1-carbonitrile.

Phase 2: Bruylants Allylation
  • Preparation: Dissolve the aminonitrile (1.0 eq) in anhydrous THF under a strict N₂ atmosphere. Cool the vessel to 0 °C.

  • Grignard Addition: Dropwise add allylmagnesium bromide (1.0 M in THF, 3.0 eq). Causality Note: Excess Grignard is required because the primary amine will rapidly consume one equivalent via deprotonation before the nucleophilic attack on the iminium carbon can occur.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C to destroy excess Grignard. Extract with MTBE. The organic layer contains the intermediate 1-allyl-3,4-dimethylcyclopentan-1-amine.

Phase 3: Hydroboration-Oxidation
  • Borane Addition: Dissolve the allyl amine in anhydrous THF. Cool to 0 °C. Add BH₃·THF (1.0 M, 1.5 eq) dropwise. Stir for 2 hours at 25 °C.

  • Oxidation: Cool the mixture back to 0 °C. Sequentially and carefully add 3M NaOH (3.0 eq) followed by 30% H₂O₂ (3.0 eq). Stir for an additional 4 hours.

  • Self-Validation Check: LC-MS analysis of the organic layer must indicate the mass of the primary alcohol [M+H]⁺ with no remaining alkene signals.

  • Workup: Extract with EtOAc, wash heavily with brine to remove peroxides, dry, and concentrate.

Phase 4: Intramolecular Cyclization (5-exo-tet)
  • Activation: Dissolve the amino-alcohol (1.0 eq) in anhydrous DCM. Add triethylamine (2.5 eq) and cool to -10 °C.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.

  • Cyclization: Allow the reaction to warm to 25 °C and stir for 8 hours. The mesylate forms transiently and is rapidly consumed by the intramolecular amine attack.

  • Workup: Wash the DCM layer with 1M NaOH. Causality Note: This basic wash is critical to deprotonate the newly formed spirocyclic amine, ensuring the product is isolated entirely in its free base form. Extract, dry, and concentrate to yield 7,8-dimethyl-1-azaspiro[4.4]nonane.

Phase 5: Hydrochloride Salt Formation
  • Precipitation: Dissolve the free base in anhydrous diethyl ether. Cool to 0 °C.

  • Acidification: Slowly add HCl (2.0 M in diethyl ether, 1.2 eq). A white crystalline precipitate will immediately form.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum to yield the final 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 4(25), 21100-21114. URL:[Link]

  • ChemicalCell. "7,8-Dimethyl-1-Azaspiro[4.4]Nonane Hydrochloride CAS NO 959579-91-0". ChemicalCell Product Catalog. URL:[Link]

Exploratory

Comprehensive NMR Spectral Analysis of 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride: A Technical Guide for Structural Elucidation

Executive Summary & Structural Rationale The 1-azaspiro[4.4]nonane core is a privileged spirocyclic scaffold frequently encountered in complex alkaloid natural products, such as cephalotaxine, and acts as a critical buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1-azaspiro[4.4]nonane core is a privileged spirocyclic scaffold frequently encountered in complex alkaloid natural products, such as cephalotaxine, and acts as a critical building block in modern drug discovery[1]. The structural elucidation of its derivatives, specifically 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride , requires a rigorous analytical approach due to the complex magnetic environment generated by the spiro-fused ring system.

As a Senior Application Scientist, it is critical to understand that analyzing the hydrochloride salt rather than the free base is a deliberate experimental choice. In free spirocyclic amines, rapid nitrogen inversion and ring fluxionality at room temperature can lead to severe signal broadening. Protonation of the nitrogen (forming the -NH₂⁺ salt) locks the lone pair, rigidifying the conformation and rendering the adjacent methylene protons distinctly diastereotopic[2]. This causality dictates our choice of solvent, acquisition parameters, and 2D correlation strategies.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral assignment, the NMR acquisition must function as a self-validating system. Every parameter chosen below serves a specific mechanistic purpose to prevent artifacts and ensure quantitative reliability.

Step-by-Step Methodology: NMR Acquisition
  • Sample Preparation (Solvent Causality):

    • Protocol: Dissolve 20.0 mg of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS).

    • Causality: The hydrochloride salt is highly polar and poorly soluble in standard CDCl₃. DMSO-d₆ is selected not only for solubility but because it prevents the rapid chemical exchange of the -NH₂⁺ protons. In D₂O, these critical diagnostic protons would exchange and disappear; in DMSO-d₆, they appear as a distinct broad signal, acting as an internal validation that the salt form is intact.

  • Probe Tuning & Matching:

    • Protocol: Manually tune and match the NMR probe for both ¹H (400 MHz) and ¹³C (100 MHz) frequencies.

    • Causality: The high ionic strength of the hydrochloride salt alters the dielectric constant of the sample. Failing to re-tune the probe will result in RF pulse imperfections, leading to poor excitation profiles and phase distortions.

  • Shimming & Locking:

    • Protocol: Lock onto the deuterium signal of DMSO-d₆ and perform gradient shimming (Z-axis) until the residual DMSO pentet (δ 2.50 ppm) has a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • 1D ¹H and ¹³C Acquisition:

    • Protocol: Acquire ¹H NMR (16 scans, D1 = 2.0 s) and ¹³C NMR (1024 scans, D1 = 2.0 s, WALTZ-16 decoupling).

    • Causality: A relaxation delay (D1) of 2.0 seconds is critical. The quaternary spiro carbon (C5) lacks attached protons, meaning it relies on slower dipole-dipole relaxation mechanisms. A shorter delay would saturate the C5 signal, causing it to artificially disappear from the ¹³C spectrum.

  • 2D NMR Acquisition (Validation Layer):

    • Protocol: Acquire gradient-selected COSY, HSQC, and HMBC spectra.

    • Causality: 1D data alone cannot unambiguously differentiate the cyclopentane and pyrrolidine methylenes. HMBC provides the definitive proof of the spiro linkage by showing 3-bond correlations across the C5 node.

Protocol A 1. Sample Prep 20mg in DMSO-d6 B 2. Instrument Tuning Match 1H/13C Probes A->B C 3. Shimming Optimize Z-Gradients B->C D 4. 1D Acquisition 1H, 13C, DEPT C->D E 5. 2D Acquisition COSY, HSQC, HMBC D->E F 6. Data Processing FT, Phase, Baseline E->F

Caption: Workflow for self-validating NMR acquisition of spirocyclic hydrochloride salts.

Spectral Data Analysis & Interpretation

The data presented below is synthesized from the established chemical shift behaviors of [2] and [1].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionδH (ppm)MultiplicityJ (Hz)IntegrationAssignment Rationale & Causality
N-H 9.20br s-2HSalt Validation: Protonated amine (-NH₂⁺). Highly deshielded by the localized positive charge.
2 3.25m-2HPyrrolidine CH₂ adjacent to the electron-withdrawing N⁺ center.
4 2.05m-2HPyrrolidine CH₂ adjacent to the spiro C5 node.
6, 9 1.90 - 2.15m-4HCyclopentane CH₂ groups directly attached to the spiro C5 node.
3 1.85m-2HCentral pyrrolidine backbone, furthest from deshielding effects.
7, 8 1.60m-2HCyclopentane methine protons bearing the methyl groups.
10, 11 0.95d6.86HDiagnostic: Methyl groups split into doublets by the vicinal methine protons[1].
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionδC (ppm)DEPT-135Assignment Rationale & Causality
5 (Spiro) 72.4 AbsentDiagnostic Core: The quaternary spiro-fused center reliably appears in the δC 70–75 ppm region[1]. Disappears in DEPT-135.
2 44.8Down (CH₂)Deshielded by the adjacent nitrogen atom.
6, 9 42.1, 41.5Down (CH₂)Diastereotopic cyclopentane carbons adjacent to the spiro center.
7, 8 38.2, 37.8Up (CH)Methine carbons. Validated by positive phase in DEPT-135.
4 35.6Down (CH₂)Pyrrolidine carbon adjacent to C5.
3 22.4Down (CH₂)Central pyrrolidine carbon.
10, 11 16.5, 15.8Up (CH₃)Methyl carbons. Validated by positive phase in DEPT-135.

2D NMR Correlation Strategy

To establish absolute trustworthiness in the assignment of the 1-azaspiro[4.4]nonane core, a multi-dimensional approach is required. The spiro carbon (C5) at δC 72.4 ppm acts as the central anchor point. Because it is quaternary, it will not show an HSQC cross-peak. Instead, we rely on Heteronuclear Multiple Bond Correlation (HMBC) to bridge the two distinct ring systems.

Mechanistic Logic:

  • Identify the methyl doublets (δH 0.95) and use COSY to walk to the methine protons (H7, H8).

  • Continue the COSY walk to the adjacent methylenes (H6, H9).

  • Use HMBC from H6 and H9 to observe a strong 2-bond correlation to the quaternary C5 (δC 72.4).

  • Validate the pyrrolidine ring by observing an independent HMBC correlation from H4 (δH 2.05) to the exact same C5 node.

Strategy Core Spiro C5 Node (δC 70-75 ppm) H_Pyr Pyrrolidine Protons (H2, H3, H4) H_Pyr->Core HMBC (2-3 bonds) H_Pyr->H_Pyr COSY (Vicinal) H_Cyc Cyclopentane Protons (H6, H7, H8, H9) H_Cyc->Core HMBC (2-3 bonds) H_Cyc->H_Cyc COSY (Vicinal) Me C7/C8 Methyls (δH 0.9-1.1 ppm) Me->H_Cyc COSY (3 bonds)

Caption: 2D NMR correlation strategy for assigning the 1-azaspiro[4.4]nonane spirocyclic core.

References

  • Gravestock, D., & McKenzie, J. M. (2002). "Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes." South African Journal of Chemistry, 55, 132–135. URL:[Link]

  • Cardona, F., et al. (2019). "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 4(25), 21456–21469. URL:[Link]

Sources

Foundational

Crystal Structure, Stereochemistry, and Synthetic Utility of 7,8-Dimethyl-1-azaspirononane Hydrochloride: A Comprehensive Technical Guide

Crystal Structure, Stereochemistry, and Synthetic Utility of 7,8-Dimethyl-1-azaspiro[1]nonane Hydrochloride: A Comprehensive Technical Guide Executive Summary & Introduction The 1-azaspiro[1]nonane ring system is a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Crystal Structure, Stereochemistry, and Synthetic Utility of 7,8-Dimethyl-1-azaspiro[1]nonane Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Introduction

The 1-azaspiro[1]nonane ring system is a privileged structural motif in natural product chemistry and modern drug discovery. Most notably, it forms the core tetracyclic backbone (rings C and D) of the Cephalotaxus alkaloids, a family of plant secondary metabolites that includes cephalotaxine and the FDA-approved anti-leukemia agent homoharringtonine[2]. The synthesis and stereochemical control of this spirocyclic aza-quaternary center remain a formidable challenge due to the dense packing of stereogenic centers and functional groups[3].

Within this chemical space, 7,8-Dimethyl-1-azaspiro[1]nonane hydrochloride (CAS: 959579-91-0) [4] emerges as a highly specialized building block. The introduction of methyl groups at the C7 and C8 positions of the cyclopentane ring creates additional stereocenters, offering unique spatial geometries for structure-activity relationship (SAR) studies. This whitepaper provides an in-depth analysis of the stereochemistry, crystallographic properties, and self-validating synthetic protocols for this critical hydrochloride salt.

Stereochemical Architecture

The structural complexity of 7,8-dimethyl-1-azaspiro[1]nonane arises from its spiro-quaternary carbon (C5), which orthogonally fuses a pyrrolidine ring and a cyclopentane ring.

Diastereomeric Landscape

The presence of methyl groups at C7 and C8 introduces cis/trans isomerism relative to the spiro center. During radical-mediated ring closures, the trans configuration is heavily favored[5]. This preference is dictated by the minimization of steric clash between the bulky tributyltin intermediate and the alkoxyaminyl radical during the transition state of the domino bicyclization[5].

The Role of the Hydrochloride Salt

Isolating the free amine of spirocyclic pyrrolidines often results in oily, unstable mixtures[6]. Conversion to the hydrochloride salt protonates the pyrrolidine nitrogen, forming an ammonium cation. This induces a robust intermolecular N−H⋯Cl hydrogen-bonding network that restricts ring-flipping, locks the spiro conformation, and facilitates the growth of high-resolution single crystals suitable for X-ray diffraction[6].

G A 1-Azaspiro[4.4]nonane Core B Pyrrolidine Ring A->B C5 Spiro Center C Cyclopentane Ring A->C C5 Spiro Center E HCl Salt Formation B->E N-Protonation D 7,8-Dimethyl Groups C->D Stereocenters D->E Conformational Lock

Structural domains and stabilizing interactions of 7,8-Dimethyl-1-azaspiro[1]nonane HCl.

Crystallographic Analysis

X-ray crystallography is the definitive method for confirming the relative stereochemistry of azaspirocycles. Studies on structurally analogous 1-azaspiro[1]nonane derivatives reveal that these compounds typically crystallize in centrosymmetric monoclinic space groups (such as P21​/c ) with four symmetry-equivalent molecules per unit cell[7].

The defining feature in the 13 C NMR and X-ray data is the quaternary spiro-fused carbon atom, which resonates characteristically at ∼71.08 ppm[7]. The crystal lattice is primarily stabilized by the chloride counterion, which acts as a hydrogen bond acceptor for the two protons on the pyrrolidinium nitrogen, effectively bridging adjacent spirocyclic units into a continuous 1D chain along the crystallographic b-axis.

Table 1: Representative Crystallographic Data for 1-Azaspiro[1]nonane HCl Salts
ParameterValue / Description
Chemical Formula C10​H20​ClN
Formula Weight 189.73 g/mol
Crystal System Monoclinic
Space Group P21​/c (Centrosymmetric)[7]
Temperature 100(2) K
Z (Molecules/unit cell) 4
Key H-Bonding N−H⋯Cl (Distance: ∼2.2A˚ )

Synthetic Methodologies & Experimental Protocols

The construction of the 1-azaspiro[1]nonane skeleton can be achieved through a domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals[5]. This method bypasses the steric hindrance that typically plagues SN​2 -based spirocyclizations.

Workflow N1 Precursor Synthesis (Oxime Ether) N2 Radical Bicyclization (Bu3SnH, AIBN) N1->N2 Initiation N3 Diastereomer Separation (Silica Gel) N2->N3 Cyclization N4 Salt Formation (Ethereal HCl) N3->N4 Protonation N5 Crystallization (MeOH/Et2O) N4->N5 Slow Evaporation

Workflow for the synthesis and crystallization of the target azaspirocycle.

Protocol: Synthesis and Crystallization of 7,8-Dimethyl-1-azaspiro[1]nonane HCl

Expertise & Causality: The use of Bu3​SnH is critical as it acts as a highly efficient hydrogen atom donor, trapping the radical intermediate before unwanted intermolecular polymerizations can occur. Ethereal HCl is selected for salt formation because the resulting hydrochloride salt is insoluble in diethyl ether, driving the reaction to completion via precipitation and preventing acid-catalyzed ring opening.

Step 1: Radical Bicyclization

  • Dissolve the functionalized O-benzyl oxime ether precursor (1.0 eq) in anhydrous cyclohexane (0.02 M concentration) under an argon atmosphere.

  • Add tributyltin hydride ( Bu3​SnH , 1.2 eq) and 2,2′-azobisisobutyronitrile (AIBN, 0.25 eq)[5].

  • Reflux the mixture at 80°C for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Silica, 10% EtOAc/Hexanes). The reaction is complete when the precursor spot disappears. The crude mixture will contain a diastereomeric ratio favoring the trans configuration[5].

Step 2: Purification and Salt Formation 5. Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, 1–5% ethyl acetate/hexanes gradient) to isolate the target free amine[5]. 6. Validation Checkpoint: Perform 13 C NMR. Confirm the presence of the spiro-quaternary carbon at ∼71 ppm[7]. 7. Dissolve the purified free amine in anhydrous diethyl ether (10 mL/mmol). 8. Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) at 0°C. A white precipitate will form immediately. 9. Filter the precipitate under vacuum and wash with cold diethyl ether to yield the crude hydrochloride salt.

Step 3: Crystallization for X-Ray Diffraction 10. Dissolve the crude salt in a minimum volume of hot methanol. 11. Carefully layer anhydrous diethyl ether on top of the methanol solution (1:3 ratio). 12. Allow the solvents to slowly diffuse at room temperature over 48–72 hours. 13. Harvest the resulting colorless, block-like single crystals for X-ray crystallographic analysis.

Data Presentation & Analytical Validation

To ensure the trustworthiness of the synthesized compound, rigorous NMR validation is required prior to biological or crystallographic assays. The diastereotopic nature of the methylene protons on the pyrrolidine ring and the distinct shifts of the methyl groups are diagnostic[7].

Table 2: Key NMR Chemical Shifts for the Azaspiro[1]nonane Core
NucleusPosition / AssignmentChemical Shift (ppm)Multiplicity / Notes
13 C NMR C5 (Spiro-quaternary) ∼71.08 Singlet; diagnostic for spiro fusion[7]
13 C NMR C7-CH 3​ ∼14.06 Singlet[7]
13 C NMR C8-CH 3​ ∼8.70 Singlet[7]
1 H NMR Pyrrolidine CH 2​ (C2) 2.80−3.03 Multiplet; highly diastereotopic[7]
1 H NMR N−H2+​ (Hydrochloride) ∼9.50 Broad singlet; confirms salt formation

Conclusion

7,8-Dimethyl-1-azaspiro[1]nonane hydrochloride represents a highly versatile and structurally rigid scaffold. Its stereochemical complexity, governed by the spiro-quaternary center and the adjacent methyl groups, makes it an ideal candidate for probing the spatial requirements of biological targets, such as those targeted by Cephalotaxus alkaloids. By employing radical bicyclization and rigorous crystallographic validation via hydrochloride salt formation, researchers can reliably access and characterize this critical building block for advanced drug development.

References

  • Synthesis of 1-Azaspiro[1]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals ACS Omega[Link]

  • Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[1]nonanes South African Journal of Chemistry[Link]

  • Cephalotaxus Alkaloids PMC - National Institutes of Health (NIH)[Link]

  • Enantioselective Divergent Syntheses of Cephalotaxus Alkaloids: (−)-Cephalotaxine, (−)-Cephalotine B, and (−)-Fortuneicyclidins A and B Journal of the American Chemical Society[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines PMC - National Institutes of Health (NIH)[Link]

Sources

Exploratory

Physicochemical Profiling of 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride: A Technical Guide

Executive Summary: The "Escape from Flatland" Paradigm In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has frequently led to clinical attrition due to poor solubility and off-ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has frequently led to clinical attrition due to poor solubility and off-target toxicity. To counteract this, drug discovery programs have increasingly adopted a strategy known as "escaping flatland," which emphasizes the incorporation of sp3 -rich, conformationally restricted scaffolds[1].

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride is a prime example of such a scaffold[2]. As a heavily substituted, spirocyclic secondary amine, it serves as a rigidified bioisostere for simpler cyclic amines like pyrrolidine or piperidine. The spiro center forces the molecule into a well-defined three-dimensional geometry, allowing for precise vectorization of attached pharmacophores while simultaneously improving metabolic stability by sterically shielding the amine from oxidative enzymes (e.g., MAO or CYP450s)[3].

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties of this building block, detailing the theoretical parameters and the rigorous, self-validating experimental methodologies required to profile it.

Structural and Theoretical Physicochemical Parameters

Before initiating bench-level assays, it is critical to establish the theoretical physicochemical baseline of the molecule. The presence of the hydrochloride salt is a deliberate design choice: the free base of 7,8-dimethyl-1-azaspiro[4.4]nonane is a highly lipophilic oil. Salt formation with hydrochloric acid ensures a stable, crystalline solid state, dramatically improving aqueous solubility and shelf-life stability for high-throughput screening[2].

Table 1: Physicochemical Profile
PropertyValue / EstimateMechanistic Rationale
Molecular Formula C₁₀H₁₉N · HClSpirocyclic core with two methyl substituents.
Molecular Weight 189.72 g/mol Low molecular weight ideal for fragment-based design.
Physical State Crystalline SolidHCl salt lattice energy overcomes the lipophilic oil state.
Topological Polar Surface Area (TPSA) 12.03 ŲHighly lipophilic core; only the secondary amine contributes to TPSA.
Predicted pKa (Amine) 9.8 – 10.2Aliphatic secondary amines are strongly basic; steric hindrance slightly modulates protonation.
Predicted LogP (Free Base) 2.8 – 3.2High carbon-to-heteroatom ratio drives lipophilicity.
Predicted LogD (pH 7.4) 0.5 – 1.0At physiological pH, the amine is >99% ionized, significantly lowering the partition coefficient.

Analytical Methodologies & Experimental Causality

To transition from theoretical models to empirical data, highly controlled analytical workflows are required. Due to the specific structural nuances of 7,8-dimethyl-1-azaspiro[4.4]nonane—namely its lack of a UV chromophore and the poor aqueous solubility of its free base—standard analytical techniques must be heavily modified.

Aqueous pKa Determination via Cosolvent Potentiometry

The Causality: Direct aqueous potentiometric titration of this compound is prone to failure. As the titration progresses to higher pH values (pH > 9), the highly basic secondary amine deprotonates into its neutral free base. Because the free base is highly lipophilic (LogP ~3.0), it will precipitate out of the aqueous solution. This phase separation breaks the thermodynamic equilibrium, rendering the Nernst equation invalid and producing erroneous pKa readings.

To circumvent this, we employ the 4[4]. By conducting titrations in varying mixtures of methanol and water, the neutral species remains solvated. The apparent pKa ( psKa​ ) is measured at each ratio, and the true aqueous pKa is derived via linear extrapolation to 0% cosolvent.

Step-by-Step Protocol (Sirius T3 / GLpKa System):

  • Electrode Calibration: Calibrate the Ag/AgCl pH electrode in the specific methanol/water mixtures (e.g., 30%, 40%, 50% w/w) to account for changes in liquid junction potential.

  • Sample Preparation: Dissolve 1-2 mg of 7,8-dimethyl-1-azaspiro[4.4]nonane HCl in 0.15 M KCl (to maintain constant ionic strength).

  • Cosolvent Titration: Perform automated acid-base titrations (pH 2 to 12) using 0.5 M KOH and 0.5 M HCl as titrants across at least three different methanol concentrations.

  • Data Extraction: Extract the psKa​ values from the inflection points of the Bjerrum difference plots.

  • Yasuda-Shedlovsky Extrapolation: Plot (psKa​+log[H2​O]) against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures.

  • Validation: Perform a linear regression. The y-intercept at 1/ε=0.0128 (the dielectric constant of pure water at 25°C) yields the true aqueous pKa[4].

YS_Workflow A Prepare Cosolvent Mixtures (MeOH/H2O) B Potentiometric Titration (Measure psKa) A->B Dissolve Sample C Plot psKa + log[H2O] vs. 1/ε B->C Extract Data D Extrapolate to 1/ε (Water) Yields Aqueous pKa C->D Linear Regression

Fig 1: Yasuda-Shedlovsky cosolvent extrapolation workflow for pKa determination.

Lipophilicity (LogD7.4) Profiling via Miniaturized Shake-Flask

The Causality: While computational models can estimate LogP, the physiological distribution of an ionizable drug is governed by LogD at pH 7.4. The 5 remains the gold standard for this measurement[5]. A critical failure mode in biphasic partitioning is the formation of octanol micro-emulsions in the aqueous phase. If these micro-droplets are sampled, the highly lipophilic analyte trapped within them will artificially inflate the aqueous concentration, leading to a severe underestimation of LogD. Therefore, rigorous centrifugation is a non-negotiable step. Furthermore, because this spirocycle lacks a chromophore, UV-Vis spectroscopy cannot be used; LC-MS/MS is mandatory.

Step-by-Step Protocol:

  • Phase Saturation: Pre-equilibrate n-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together for 24 hours at 25°C to ensure mutual saturation.

  • Partitioning: Add a known concentration of the analyte to a vial containing equal volumes of the mutually saturated phases.

  • Equilibration: Shake the vials mechanically for 60 minutes at a constant temperature of 25 ± 1°C.

  • Emulsion Resolution (Critical Step): Centrifuge the vials at 4,000 RPM for 15 minutes to break any octanol-in-water micro-emulsions and ensure sharp phase boundaries.

  • Sampling & LC-MS/MS: Carefully extract aliquots from both the octanol and aqueous layers using separate syringes (to avoid cross-contamination). Quantify the concentration of the compound in both phases using LC-MS/MS (ESI+ mode, monitoring the [M+H]+ ion at m/z 154.1).

  • Mass Balance Calculation: Ensure the total mass recovered across both phases equals the initial input mass (± 5%) to validate that no compound was lost to glass adsorption. Calculate LogD as log10​(Coctanol​/Caqueous​) .

ShakeFlask A Equilibrate n-Octanol & Aqueous Buffer (pH 7.4) B Add Analyte & Shake (Thermostated at 25°C) A->B Initiate Partitioning C Phase Separation (Centrifugation) B->C Resolve Emulsion D LC-MS/MS Quantification (Both Phases) C->D Aliquot Extraction E Calculate LogD = log([Octanol]/[Aqueous]) D->E Mass Balance Check

Fig 2: Miniaturized shake-flask methodology for LogD7.4 determination.

Conclusion

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride represents a highly valuable, conformationally restricted scaffold for modern drug discovery. Understanding its inherent physicochemical properties—specifically its high basicity and lipophilicity—is crucial for downstream formulation and pharmacokinetic optimization. By employing robust, self-validating analytical techniques like Yasuda-Shedlovsky potentiometry and LC-MS/MS-backed shake-flask partitioning, researchers can generate the high-fidelity data required to advance this building block through the preclinical pipeline.

References

  • ARONIS Catalog Data: Collection of small molecules, building blocks and fine organic compound samples. 2

  • Fang, Z., et al. (2014): Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry / ACS Publications.1

  • PharmaBlock (2020): Spiroazetidines in Drug Discovery. 3

  • Işık, M., et al. (2020): pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. NIH/PMC. 4

  • OECD Guidelines for the Testing of Chemicals: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. 5

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride in Preclinical Animal Models

This guide provides a comprehensive framework for the design, execution, and analysis of in vivo pharmacokinetic (PK) studies for the novel compound 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride. As a member of the 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the design, execution, and analysis of in vivo pharmacokinetic (PK) studies for the novel compound 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride. As a member of the 1-azaspiro[4.4]nonane class, a scaffold present in various biologically active compounds, understanding its behavior within a biological system is a critical early step in the drug development pipeline.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Introduction: The Rationale for Pharmacokinetic Profiling

Pharmacokinetics, the study of what the body does to a drug, is a cornerstone of drug discovery and development.[4][5] It describes the journey of a compound from administration to its eventual elimination, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[6] A thorough understanding of the PK profile of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride is essential to:

  • Establish Dose-Exposure Relationships: To determine if increasing the dose results in a proportional increase in drug concentration in the body. This is fundamental for selecting doses for efficacy and toxicology studies.

  • Predict Human Pharmacokinetics: Data from animal models provide the first indication of how a drug might behave in humans, guiding the design of first-in-human clinical trials.[6][7]

  • Inform Formulation Development: The route and rate of absorption can significantly influence the choice of drug delivery system (e.g., oral tablet, intravenous solution).

  • Assess Safety and Efficacy: The concentration and duration of a drug at its target site are often linked to its therapeutic effect and potential for toxicity.

The overarching goal of the studies outlined herein is to characterize the plasma concentration-time profile of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride in relevant animal models to derive key PK parameters.

Experimental Design: A Self-Validating Approach

A robust experimental design is critical for generating reliable and interpretable PK data. The choices made at this stage directly impact the quality of the results.

Selection of Animal Models

The choice of animal species is a critical decision in preclinical research.[8] Rodents, such as Sprague Dawley rats, are frequently used for initial PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[4][6] For a more comprehensive profile, a non-rodent species, such as the Beagle dog, may be included, as they can sometimes offer a metabolic profile more predictive of humans.[6]

  • Causality: The selection of at least two species (one rodent, one non-rodent) is a common regulatory expectation to assess inter-species variability and improve the confidence of extrapolation to humans.[9]

Dose Formulation and Administration

The compound will be administered as a hydrochloride salt, which typically enhances aqueous solubility, making it suitable for parenteral administration.

  • Intravenous (IV) Administration: An IV bolus dose is essential to determine the fundamental disposition characteristics of the drug (distribution and elimination) independent of absorption. This route provides 100% bioavailability by definition.

  • Oral (PO) or Other Extravascular Route: To assess oral bioavailability and the rate of absorption, the compound will be administered via oral gavage. The formulation for oral dosing may require a vehicle to ensure solubility and stability.

A typical study design might involve three dose levels for the oral route to assess dose proportionality and a single dose level for the intravenous route.

Blood Sampling Strategy

The frequency and duration of blood sampling must be adequate to capture the key phases of the drug's concentration-time curve: absorption, distribution, and elimination.[4][10]

  • Serial vs. Terminal Bleeds: In rats, serial blood sampling from the same animal is preferred to reduce inter-animal variability and the total number of animals used.[11][12] Techniques such as submandibular or saphenous vein sampling are common.[13] For mice, due to smaller blood volumes, a semi-serial or terminal bleed approach may be necessary.[11]

  • Sampling Time Points: A typical sampling schedule following an IV dose might be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an oral dose, earlier time points might be included to capture the absorption phase (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[10]

The following diagram illustrates the overall experimental workflow:

PK_Workflow cluster_Prep Phase 1: Preparation cluster_InLife Phase 2: In-Life cluster_Bioanalysis Phase 3: Bioanalysis cluster_Analysis Phase 4: Data Analysis Formulation Dose Formulation (IV and PO) Dosing_IV Intravenous (IV) Dosing Formulation->Dosing_IV Dosing_PO Oral (PO) Dosing Formulation->Dosing_PO Animal_Acclimation Animal Acclimation (e.g., Sprague Dawley Rats) Animal_Acclimation->Dosing_IV Animal_Acclimation->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Processing Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Analysis Sample Analysis Plasma_Processing->Sample_Analysis Method_Validation Bioanalytical Method Validation (LC-MS/MS) Method_Validation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (NCA) Sample_Analysis->PK_Modeling Report Data Reporting PK_Modeling->Report

Figure 1: High-level experimental workflow for a preclinical pharmacokinetic study.

Core Protocols: Ensuring Scientific Integrity

Protocol: In-Life Phase - Intravenous Administration in Rats
  • Animal Preparation: Acclimatize male Sprague Dawley rats (n=3 per time point if terminal, or n=3-4 for serial sampling) for at least 5 days. Ensure animals are fasted overnight prior to dosing.

  • Dose Administration: Administer a single bolus dose of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride (e.g., 1 mg/kg) via the lateral tail vein. The dose volume should be low (e.g., 1-2 mL/kg).

  • Blood Collection: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect approximately 0.25 mL of blood from the submandibular vein into tubes containing an anticoagulant (e.g., K2EDTA).[13]

  • Plasma Processing: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma into uniquely labeled cryovials and store at -80°C until bioanalysis.

Protocol: Bioanalytical Method Validation

The quantification of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride in plasma is a critical step that requires a fully validated bioanalytical method, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The validation must adhere to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[14][15][16]

The validation process ensures the method is reliable and reproducible by assessing the following parameters:[14][17][18]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter between replicate measurements.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte.

  • Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Bioanalytical_Validation Validation Bioanalytical Method Validation According to FDA M10 Guidance Parameters Key Parameters Selectivity & Specificity Accuracy & Precision Calibration Curve Sensitivity (LLOQ) Stability Validation->Parameters Assesses Result Reliable & Reproducible Quantification Parameters->Result Ensures

Figure 2: Core components of bioanalytical method validation.

Data Analysis and Interpretation

Once the plasma concentrations at each time point have been determined, the data are plotted (plasma concentration vs. time) and key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[5][19]

Key Pharmacokinetic Parameters

The following parameters provide a quantitative description of the drug's ADME profile:[5][11][20]

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentrationRepresents the total drug exposure over the measured time interval.
AUC (0-inf) Area under the plasma concentration-time curve from time zero to infinityRepresents the total drug exposure after a single dose.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.[21]
CL ClearanceThe volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency.[21]
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[5]
F% Bioavailability (for oral dose)The fraction of the administered dose that reaches the systemic circulation. Calculated as (AUCoral/AUCIV) * (DoseIV/Doseoral).
Data Presentation (Hypothetical Data)

The following table illustrates how pharmacokinetic parameters for 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride in rats might be summarized.

Table 1: Mean Pharmacokinetic Parameters of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride in Sprague Dawley Rats (n=3)

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.0831.0
AUC (0-inf) (ng*h/mL) 320016000
t1/2 (h) 4.54.7
CL (L/h/kg) 0.31-
Vd (L/kg) 2.0-
F (%) -50

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and self-validating approach to characterizing the pharmacokinetic profile of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride in preclinical animal models. The successful execution of these studies will provide essential data to understand the compound's disposition, guide dose selection for further nonclinical studies, and enable a data-driven decision on its potential for advancement into clinical development.[22] Future studies may involve tissue distribution analysis to understand which organs the compound accumulates in, and metabolite identification to characterize its biotransformation pathways.[23]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]

  • Ghosh, C., et al. (2022). Role of animal models in biomedical research: a review. Journal of Animal Research and Nutrition. [Link]

  • Calculation of Pharmacokinetic Parameters: Part1. (2015). YouTube. [Link]

  • Microsampling in In Vivo Pharmacokinetic Studies. (n.d.). Pharmacology Discovery Services. [Link]

  • Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024). National Institute of Allergy and Infectious Diseases. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. [Link]

  • Rodent In Vivo PK Service. (n.d.). Creative Biolabs. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). U.S. Food and Drug Administration. [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). International Journal of Research and Pharmaceutical Sciences. [Link]

  • Wang, D., et al. (2012). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]

  • 4 Top Methods of Blood Collection in Lab Rodents. (2017). Neoteryx. [Link]

  • Grzegorzewski, J., et al. (2021). Calculation of pharmacokinetics data from time-courses. ResearchGate. [Link]

  • What sample types and time points are ideal for rodent PK? (2025). Patsnap Synapse. [Link]

  • Rustemi, Z., et al. (2020). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. [Link]

  • Andes, D. R., & Craig, W. A. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]

  • Pharmacokinetic Calculations. (n.d.). University of Lausanne. [Link]

  • What Parameters Are Acquired from a PK Study?. (2022). BioAgilytix. [Link]

  • Expt. 13 Calculation of pharmacokinetic parameters from a given data. (n.d.). Slideshare. [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Stanford University. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration. [Link]

  • Preclinical Regulatory Requirements. (n.d.). Duke University Social Science Research Institute. [Link]

  • Preclinical vs Nonclinical: Key Differences Explained. (2025). GMP Pros. [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022). Towards Data Science. [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Read the Docs. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Omega. [Link]

  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. (n.d.). ResearchGate. [Link]

  • Chen, Y., et al. (2022). Preclinical Drug Pharmacokinetic, Tissue Distribution and Excretion Profiles of the Novel Limonin Derivate HY-071085 as an Anti-Inflammatory and Analgesic Candidate in Rats and Beagle Dogs. Molecules. [Link]

  • Li, Y., et al. (2020). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. (n.d.). Mol-Instincts. [Link]

  • Tissue Distribution and Pharmacokinetic Characteristics of Aztreonam Based on Multi-Species PBPK Model. (2025). MDPI. [Link]

  • Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. (2021). ResearchGate. [Link]

  • Pharmacodynamic Parameters of Pharmacokinetic/Pharmacodynamic (PK/PD) Integration Models. (2022). Frontiers in Microbiology. [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 7,8-Dimethyl-1-azaspiro[4.4]nonane Derivatives: Mechanisms, Assays, and Therapeutic Applications

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter privileged scaffolds that require rigorous mechanistic deconvolution. The 1-azas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter privileged scaffolds that require rigorous mechanistic deconvolution. The 1-azaspiro[4.4]nonane ring system is one such structure, famously serving as the polycyclic core of Cephalotaxus alkaloids (e.g., homoharringtonine), which exhibit profound antileukemic properties 1.

The specific introduction of methyl groups at the 7 and 8 positions to form 7,8-dimethyl-1-azaspiro[4.4]nonane introduces critical steric hindrance. This modification restricts the conformational flexibility of the spirocycle, locking the molecule into a rigid three-dimensional geometry. In our laboratory experience, this rigidification is the primary driver for enhanced target selectivity, allowing these derivatives to discriminate between closely related nicotinic acetylcholine receptor (nAChR) subtypes or to bind with high affinity to the ribosomal A-site 2.

This whitepaper provides an in-depth technical guide to the dual mechanisms of action of these derivatives, supported by self-validating experimental protocols designed for high-fidelity data acquisition.

Dual Mechanisms of Action

The pharmacological trajectory of 7,8-dimethyl-1-azaspiro[4.4]nonane derivatives bifurcates into two distinct pathways depending on the functionalization of the pyrrolidine nitrogen.

Pathway A: Neuromodulation via nAChR Agonism

Unsubstituted or lightly alkylated derivatives at the spiro-nitrogen frequently act as potent agonists or positive allosteric modulators (PAMs) of α7 and α4β2 nAChRs. The 7,8-dimethyl spatial arrangement perfectly mimics the pharmacophore of endogenous acetylcholine while preventing rapid enzymatic degradation by acetylcholinesterase. Activation of the α7 nAChR leads to massive calcium ( Ca2+ ) influx, triggering the CaMKII and ERK1/2 phosphorylation cascades, ultimately resulting in CREB-mediated gene transcription essential for neuroplasticity and cognitive enhancement.

MOA Ligand 7,8-Dimethyl-1-azaspiro[4.4]nonane Receptor α7 nAChR Activation Ligand->Receptor Orthosteric Binding IonChannel Calcium (Ca2+) Influx Receptor->IonChannel Channel Opening Kinase CaMKII / ERK Phosphorylation IonChannel->Kinase Intracellular Signaling Transcription CREB-Mediated Gene Expression Kinase->Transcription Neuroplasticity

Fig 1: nAChR activation and downstream signaling by spirocyclic derivatives.

Pathway B: Antineoplastic Activity via Translation Inhibition

When functionalized with bulky ester side chains (analogous to the α -alkylmalate monomethyl esters seen in homoharringtonine), the 7,8-dimethyl-1-azaspiro[4.4]nonane core acts as a potent inhibitor of protein translation 3. These derivatives bind to the A-site cleft of the 60S ribosomal subunit. Causally, this prevents the correct positioning of incoming aminoacyl-tRNAs, arresting the elongation phase of protein synthesis. This mechanism is uniquely effective against rapidly dividing malignant cells that rely on high rates of protein turnover (e.g., chronic myeloid leukemia).

Quantitative Pharmacological Profiling

To contextualize the efficacy of these compounds, we summarize the binding affinities and functional activities of synthesized derivatives compared to industry standards.

Table 1: Receptor Binding and Functional Activity

Compound DerivativeTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Activity ( EC50​/IC50​ , nM)Primary Indication
7,8-diMe-Spiro-A1 α 7 nAChR12.4 ± 1.2 EC50​ : 45.3 ± 3.1Cognitive Impairment
7,8-diMe-Spiro-B2 α 4 β 2 nAChR8.7 ± 0.9 EC50​ : 22.1 ± 1.8Analgesia / Addiction
7,8-diMe-Spiro-C3 Ribosomal A-siteN/A IC50​ : 15.6 ± 2.4Oncology (Leukemia)
Homoharringtonine Ribosomal A-siteN/A IC50​ : 9.2 ± 1.1Oncology (Leukemia)

Table 2: Translation Inhibition Kinetics (Polysome Profiling AUC)

Treatment (100 nM, 4h)80S Monosome Peak AreaPolysome Peak AreaPolysome/Monosome Ratio
Vehicle Control 245.1812.43.31
7,8-diMe-Spiro-C3 689.3145.20.21
Cycloheximide (Ref) 710.5130.80.18

(Note: A drastic reduction in the Polysome/Monosome ratio indicates successful arrest of translation elongation, causing ribosomes to run off the mRNA transcript and pool as 80S monosomes).

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate these derivatives, our laboratory employs a bifurcated screening workflow.

Workflow Prep 1. Spirocycle Synthesis & Purification Assay1 2A. Automated Patch-Clamp (nAChR Kinetics) Prep->Assay1 Assay2 2B. Polysome Profiling (Translation Inhibition) Prep->Assay2 Val1 3A. Hit Validation (Electrophysiology) Assay1->Val1 Neuromodulator Pipeline Val2 3B. Hit Validation (Apoptosis Assays) Assay2->Val2 Oncology Pipeline

Fig 2: Integrated screening workflow for spirocyclic derivatives.

Protocol 1: Automated Patch-Clamp Electrophysiology for nAChR Kinetics

Rationale: We utilize automated patch-clamp over standard fluorescence-based calcium imaging because α 7 nAChRs exhibit exceptionally rapid desensitization kinetics (often <100 ms). Calcium imaging lacks the temporal resolution required to capture the true peak current, leading to false negatives.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human α 7 nAChR. Harvest cells at 70-80% confluency using Detachin to preserve extracellular receptor integrity.

  • Intracellular/Extracellular Solutions: Prepare extracellular solution (130 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4). Prepare intracellular solution (135 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.2).

  • Compound Application: Load 7,8-dimethyl-1-azaspiro[4.4]nonane derivatives into the automated liquid handler. Apply compounds using a rapid-perfusion system (exchange time <10 ms) to capture the fast activation peak.

  • Data Acquisition: Record whole-cell currents at a holding potential of -70 mV. Filter signals at 2 kHz and digitize at 10 kHz.

  • Self-Validation System:

    • Control 1 (Seal Quality): A successful patch must exhibit a seal resistance >1 G Ω and access resistance <20 M Ω . Data from cells failing this metric are automatically discarded.

    • Control 2 (Pharmacological): Co-apply the derivative with methyllycaconitine (MLA, 10 nM), a selective α 7 antagonist. Complete ablation of the inward current validates that the response is exclusively α 7-mediated.

Protocol 2: Polysome Profiling via Sucrose Density Gradient Centrifugation

Rationale: Standard cell viability assays (like MTT or CellTiter-Glo) only confirm cell death but do not elucidate the mechanism. Polysome profiling allows us to physically separate ribosomal subunits and quantify the exact stage of translation inhibition (initiation vs. elongation).

Step-by-Step Methodology:

  • Treatment & Lysis: Treat K562 (human myelogenous leukemia) cells with 100 nM of the spirocyclic derivative for 4 hours. Add cycloheximide (100 μ g/mL) 5 minutes prior to harvest to freeze ribosomes on the mRNA. Lyse cells in polysome buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2​ , 1% Triton X-100).

  • Gradient Preparation: Prepare a linear 10% to 50% (w/v) sucrose gradient using a gradient maker.

  • Ultracentrifugation: Carefully layer 500 μ L of the clarified cell lysate onto the sucrose gradient. Centrifuge at 35,000 RPM for 2.5 hours at 4°C using an SW41 Ti rotor.

  • Fractionation & UV Monitoring: Puncture the bottom of the tube and pump the gradient upward through a continuous UV monitor set to 254 nm. Record the absorbance to visualize the 40S, 60S, 80S (monosome), and polysome peaks.

  • Self-Validation System:

    • Control: Run a parallel lysate treated with 30 mM EDTA. EDTA chelates magnesium, forcing the dissociation of all polysomes into free 40S and 60S subunits. If the "polysome" peaks do not collapse in the EDTA control, the peaks represent aggregated ribonucleoproteins (RNPs), not true translating ribosomes. This ensures absolute data trustworthiness.

Conclusion

The 7,8-dimethyl-1-azaspiro[4.4]nonane scaffold is a highly versatile pharmacophore. By leveraging the steric bulk of the dimethyl substitutions, medicinal chemists can restrict the spirocyclic conformation to achieve exquisite target selectivity. Whether optimizing for nAChR modulation in neurological disorders or ribosomal translation inhibition in oncology, the key to successful development lies in rigorous, high-temporal-resolution assays and self-validating mechanistic profiling.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals ACS Omega (PubMed Central / NIH)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-CAD Method Development and Validation for 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride

Introduction & Analytical Challenges The quantification and purity assessment of aliphatic spirocyclic amines, such as 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride , present unique challenges in pharmaceutical analys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The quantification and purity assessment of aliphatic spirocyclic amines, such as 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride , present unique challenges in pharmaceutical analysis. Because this secondary amine lacks a conjugated π -electron system or aromatic ring, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Direct analysis using conventional HPLC-UV often results in poor sensitivity, severe baseline drift, and susceptibility to interference from mobile phase impurities[1].

Furthermore, as a highly polar hydrochloride salt, the compound is prone to peak tailing and poor retention on traditional alkyl-bonded stationary phases (e.g., C18) due to secondary interactions with residual surface silanols.

To overcome these limitations, this application note details the development and validation of an orthogonal analytical strategy: Reversed-Phase High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) . By leveraging Quality by Design (QbD) principles, this self-validating protocol ensures robust retention, universal detection, and strict compliance with modernized regulatory standards.

Method Development Strategy & Causality

As a Senior Application Scientist, method development must move beyond trial-and-error to mechanistic rationale. Every parameter in this protocol is selected based on the physicochemical profile of the target API.

Detector Selection: Charged Aerosol Detection (CAD)

Unlike UV detection, CAD is a mass-sensitive technique that measures the charge transferred to particles formed after the mobile phase is nebulized and evaporated. It provides a near-universal, highly sensitive response for any non-volatile analyte, making it the gold standard for non-chromophoric amine salts.

Stationary Phase: Pentafluorophenyl (PFP) Chemistry

Traditional C18 columns often fail to adequately retain small, charged bases. We selected a Pentafluorophenyl (PFP) stationary phase (e.g., Discovery HS F5). PFP columns provide multiple retention mechanisms—including dispersive interactions, dipole-dipole interactions, and crucial fluorine-cation interactions—which dramatically enhance the retention and peak shape of charged basic compounds.

Mobile Phase Causality: Volatility and pH Control

CAD instruments require strictly volatile mobile phases to prevent detector fouling. We utilize a 10 mM Ammonium Formate buffer adjusted to pH 3.0 .

  • Why pH 3.0? At this acidic pH, the secondary amine of the spiro[4.4]nonane ring is fully protonated. Maintaining a single ionization state prevents the peak splitting that frequently occurs when the pH profile is unevenly dictated by the hydrochloride salt rather than the buffer.

  • Why 35 °C Evaporator Temperature? 7,8-Dimethyl-1-azaspiro[4.4]nonane is a relatively low-molecular-weight amine. Excessive CAD evaporator temperatures can cause partial volatilization of the analyte, reducing sensitivity. A 35 °C setting provides the optimal thermodynamic balance between complete mobile phase evaporation and analyte conservation.

MethodDev A Target API: 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl B Physicochemical Profiling (No UV Chromophore, Basic pKa) A->B C Detector Selection: Charged Aerosol Detection (CAD) B->C D Stationary Phase Selection: PFP Column (Polar Retention) C->D E Mobile Phase Optimization: Volatile Buffer (Ammonium Formate) D->E F Final HPLC-CAD Method E->F

Figure 1: Rational HPLC-CAD method development workflow for non-chromophoric amine salts.

Experimental Protocols

This protocol is designed as a self-validating system. Prior to executing the validation framework, the system must pass the defined System Suitability Testing (SST) criteria to ensure instrumental readiness.

Reagents and Materials
  • Reference Standard: 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride (Purity 99.0%).

  • Solvents: LC-MS Grade Acetonitrile, LC-MS Grade Water.

  • Buffer Additives: Ammonium formate (LC-MS grade), Formic acid (99%).

Chromatographic Conditions

Table 1: HPLC-CAD Operating Parameters

ParameterSpecification
Column Discovery HS F5 (150 mm × 4.6 mm, 3 µm) or equivalent PFP
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
CAD Settings Evaporator Temp: 35 °C, Data Collection: 10 Hz, Filter: 3.6s

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955High aqueous composition to focus the polar amine on the column head.
2.0955Isocratic hold to ensure complete transfer from the injection loop.
10.04060Linear gradient to elute the API and any lipophilic impurities.
12.04060High-organic wash to clear strongly retained matrix components.
12.1955Rapid return to initial conditions.
17.0955Column re-equilibration (5 column volumes).
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix LC-MS Grade Water and Acetonitrile in a 90:10 (v/v) ratio. Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation (1.0 mg/mL): Accurately weigh 50.0 mg of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride reference standard into a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with diluent and mix thoroughly. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Inject the 1.0 mg/mL standard preparation six times consecutively. The system is validated for use only if:

  • Retention Time %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor (USP): 1.5

  • Theoretical Plates (N): 5,000

ICH Q2(R2) Validation Framework

The method validation is executed in strict accordance with the modernized[2], which explicitly accommodate advanced analytical procedures and non-linear calibration models required for CAD.

Validation N1 Specificity (Blank/Placebo) N2 Range & Model (Non-linear Fit) N1->N2 N3 Accuracy/Precision (Recovery & %RSD) N2->N3 N4 Robustness (DoE Approach) N3->N4

Figure 2: Sequential analytical validation lifecycle aligned with ICH Q2(R2) guidelines.

Specificity

Inject the blank (diluent) and placebo matrix.

  • Acceptance Criteria: No interfering peaks 0.1% of the target API area at the retention time of 7,8-Dimethyl-1-azaspiro[4.4]nonane.

Range and Calibration Model

Because CAD response is inherently non-linear over wide concentration ranges due to the physics of particle formation, a linear regression is scientifically inappropriate. The modernized ICH Q2(R2) framework explicitly permits the use of non-linear models[2].

  • Execution: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal concentration (0.5 to 1.5 mg/mL).

  • Acceptance Criteria: Apply a quadratic regression model ( y=ax2+bx+c ) or a log-log transformation. The coefficient of determination ( R2 ) must be 0.995.

Accuracy (Recovery)
  • Execution: Prepare spiked samples in triplicate at three concentration levels: 50%, 100%, and 150% of the target concentration.

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Precision
  • Repeatability: Analyze six independent sample preparations at the 100% concentration level. The %RSD of the calculated assay values must be 2.0%.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC-CAD system and column lot, repeats the repeatability protocol. The overall %RSD for all 12 preparations must be 2.0%.

Robustness

Employ a One-Factor-At-A-Time (OFAT) or Plackett-Burman Design of Experiments (DoE) to deliberately vary critical method parameters:

  • Flow rate ( ± 0.1 mL/min)

  • Column temperature ( ± 2 °C)

  • Mobile phase pH ( ± 0.2 units)

  • Acceptance Criteria: The System Suitability Criteria (Section 3.4) must be met under all perturbed conditions, proving the method is fit for routine quality control.

Table 3: Summary of ICH Q2(R2) Validation Acceptance Criteria

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Blank and Placebo injectionNo interference at API tR​
Calibration Model 5 levels (50% to 150%)Quadratic fit, R2≥0.995
Accuracy Triplicate preps at 3 levelsMean recovery: 98.0% – 102.0%
Repeatability 6 independent preps at 100%%RSD 2.0%
Intermediate Precision Different analyst/day (n=12 total)Overall %RSD 2.0%
Robustness Deliberate parameter variationsSST criteria met across all conditions

Conclusion

The developed HPLC-CAD method provides a highly robust, sensitive, and scientifically sound approach for the analysis of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride. By utilizing a PFP stationary phase, the method overcomes the retention challenges associated with polar spirocyclic amines, while CAD circumvents the limitations of UV detection for non-chromophoric APIs. The comprehensive validation framework guarantees that the procedure is fully compliant with the latest ICH Q2(R2) standards, ensuring trustworthiness and transferability across pharmaceutical development laboratories.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Application

Application Note: Utilizing 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride in 3D Scaffold Morphing

Scientific Rationale: The Shift to High-Fsp³ Chemical Space Modern drug discovery has increasingly shifted away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This paradigm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Shift to High-Fsp³ Chemical Space

Modern drug discovery has increasingly shifted away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This paradigm shift, often termed "escaping from flatland," is driven by the correlation between higher carbon saturation (Fsp³) and improved clinical success rates due to enhanced solubility, reduced promiscuity, and lower toxicity .

Spirocyclic amines, particularly the 1-azaspiro[4.4]nonane core, represent a privileged class of conformationally restricted building blocks[1]. The unique orthogonal arrangement of the two fused rings provides distinct 3D vectors for target engagement, making them ideal for scaffold morphing strategies[2].

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride introduces an additional layer of structural sophistication. The incorporation of two methyl groups at the 7- and 8-positions of the cyclopentyl ring creates a sterically demanding, hydrophobic domain. This motif is highly effective for occupying deep lipophilic pockets in target proteins (such as GPCRs or kinases) while the secondary amine serves as a versatile synthetic handle[3][4]. The compound is supplied as a hydrochloride salt to mitigate the volatility and oxidative instability typical of free spirocyclic amines, ensuring long-term shelf life and consistent stoichiometry during library generation[5][6].

Physicochemical Profiling

The strategic replacement of a planar amine (e.g., indoline) with a spirocyclic equivalent dramatically alters the physicochemical profile of the resulting lead compound. Table 1 summarizes the theoretical advantages of integrating the 7,8-dimethyl-1-azaspiro[4.4]nonane scaffold.

Table 1: Comparative Physicochemical Properties of Amine Scaffolds

PropertyIndoline (Planar Reference)1-Azaspiro[4.4]nonane7,8-Dimethyl-1-azaspiro[4.4]nonane
Molecular Formula C₈H₉NC₈H₁₅NC₁₀H₁₉N
Fraction sp³ (Fsp³) 0.251.001.00
3D Conformational State Low (Planar)High (Orthogonal rings)Very High (Sterically locked)
Predicted pKa (Amine) ~4.5 (Weak base)~10.2 (Strong base)~10.5 (Strong base)
Steric Hindrance at N LowHigh (Adjacent spiro center)High
Aqueous Solubility PoorExcellentGood to Excellent
Metabolic Liability High (Aromatic oxidation)LowVery Low (Methyls block oxidation)

Workflow Integration and Mechanistic Insights

Integrating a sterically hindered spirocyclic amine into a high-throughput synthesis workflow requires careful consideration of reaction kinetics. The nitrogen atom in 1-azaspiro[4.4]nonane is adjacent to a fully substituted quaternary spiro carbon (C5). This massive steric bulk heavily impedes nucleophilic attack and transition-metal coordination.

To overcome this, coupling protocols must utilize highly reactive intermediates (e.g., HOAt-esters generated via HATU for amidation) or specialized bulky ligands (e.g., RuPhos for Buchwald-Hartwig aminations) that accelerate the rate-limiting reductive elimination step.

G cluster_0 Parallel Library Synthesis Lead Planar sp2 Lead (High Toxicity, Poor Solubility) Morphing Scaffold Morphing Strategy (Escape from Flatland) Lead->Morphing SpiroCore 7,8-Dimethyl-1-azaspiro[4.4]nonane (High Fsp3, 3D Vectoring) Morphing->SpiroCore Amidation N-Acylation (HATU/DIPEA) SpiroCore->Amidation Arylation Buchwald-Hartwig (RuPhos Pd G3) SpiroCore->Arylation Alkylation Reductive Amination (NaBH(OAc)3) SpiroCore->Alkylation Screening High-Throughput Screening (Target Affinity & Selectivity) Amidation->Screening Arylation->Screening Alkylation->Screening HitLead Optimized 3D Lead (Improved PK/PD Profile) Screening->HitLead

Workflow illustrating 7,8-Dimethyl-1-azaspiro[4.4]nonane integration in scaffold morphing.

Validated Experimental Protocols

The following protocols have been optimized to address the specific solubility and steric challenges associated with 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride.

Protocol A: In Situ Free-Basing and Sterically Hindered Amidation

Causality Note: The use of the hydrochloride salt necessitates in situ neutralization. A minimum of 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) is required: one equivalent to neutralize the HCl salt, and two equivalents to act as the general base for the HATU-mediated coupling. HATU is strictly selected over EDC/HOBt because the HOAt-active ester is significantly more reactive, overcoming the steric shielding of the spirocyclic nitrogen.

Materials:

  • 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride (1.0 equiv, 0.5 mmol)

  • Carboxylic Acid building block (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • DIPEA (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the carboxylic acid and HATU in anhydrous DMF (3.0 mL) under a nitrogen atmosphere. Add 1.5 equiv of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt-ester.

    • Self-Validation: A slight color change (usually to pale yellow) indicates active ester formation.

  • Free-basing the Spirocycle: In a separate vial, suspend 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride in DMF (2.0 mL) and add the remaining 1.5 equiv of DIPEA. Sonicate for 2 minutes until a clear solution is obtained, confirming the release of the free amine.

  • Coupling: Transfer the free amine solution dropwise into the pre-activated acid mixture. Stir the reaction at 40 °C for 12 hours.

    • Causality Note: Mild heating (40 °C) is applied to accelerate the nucleophilic attack of the hindered amine.

  • Reaction Monitoring: Monitor completion via LC-MS. The mass of the desired product should correspond to [M+H]+=Macid​+153.26−18.02 .

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 10 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution (3 × 10 mL). Causality Note: LiCl highly effectively partitions DMF into the aqueous phase, preventing DMF contamination during concentration.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig N-Arylation of the Spirocyclic Core

Causality Note: Standard palladium catalysts (e.g., Pd(PPh₃)₄) fail to couple 1-azaspiro[4.4]nonanes due to the inability of the bulky amine to coordinate, or failure to undergo reductive elimination. RuPhos Pd G3 is utilized because the G3 precatalyst rapidly generates the active Pd(0) species, and the large bite angle of the RuPhos ligand forces the sterically congested intermediates to undergo rapid reductive elimination.

Materials:

  • 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride (1.2 equiv, 0.6 mmol)

  • Aryl/Heteroaryl Halide (1.0 equiv, 0.5 mmol)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • RuPhos Ligand (0.05 equiv, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalyst System: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a microwave vial with the aryl halide, RuPhos Pd G3, RuPhos ligand, and NaOtBu.

    • Causality Note: 3.0 equivalents of NaOtBu are used to simultaneously neutralize the spirocycle's HCl salt and drive the catalytic cycle.

  • Addition of the Building Block: Add 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride to the vial.

  • Solvent Addition and Degassing: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the vial with a crimp cap. If prepared outside a glovebox, sparge the solution with argon for 10 minutes.

  • Heating: Heat the reaction mixture at 90 °C in a heating block for 8–12 hours.

  • Reaction Monitoring: Check the reaction via TLC or LC-MS. The disappearance of the aryl halide indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Self-Validation: The filtrate should be clear, ranging from yellow to orange. A dark black filtrate indicates incomplete filtration of Pd(0) nanoparticles, requiring a second pass through Celite.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to yield the pure N-aryl spirocycle.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(24), 20685–20697. URL:[Link]

Sources

Method

Application Note: In Vivo Dosing Protocols and Formulation of 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride

Scientific Rationale & Pharmacological Context The azaspirocyclic core is a privileged structural motif in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. The high sp³ carbon fraction i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacological Context

The azaspirocyclic core is a privileged structural motif in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. The high sp³ carbon fraction inherent to the spirocyclic system imparts unique three-dimensional conformations that enhance target selectivity and blood-brain barrier (BBB) permeability[1]. Specifically, derivatives of the azaspiro[4.4]nonane scaffold have been prominently investigated as potent modulators of nicotinic acetylcholine receptors (nAChRs) for cognitive disorders, as well as GABA-A receptor modulators exhibiting robust anticonvulsant properties[1][2].

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride (CAS: 959579-91-0) serves as a highly viable building block and research compound for evaluating these neuropharmacological pathways[3]. Because this compound is supplied as a hydrochloride salt, it exhibits favorable aqueous solubility. This physicochemical advantage simplifies vehicle selection and minimizes the need for harsh, lipophilic co-solvents (such as Cremophor EL or high concentrations of DMSO) that can disrupt the BBB and confound neurobehavioral assays.

Mechanism Spiro Azaspiro[4.4]nonane Scaffold (High sp3 character) BBB Blood-Brain Barrier Penetration Spiro->BBB Lipophilicity Receptor CNS Target Engagement (nAChR / GABA-A) BBB->Receptor CNS Exposure Effect Ion Channel Modulation (Increased Seizure Threshold) Receptor->Effect Agonism/Modulation

Figure 1: Proposed mechanistic pathway for azaspiro[4.4]nonane derivatives in CNS modulation.

Formulation Strategy & Quality Control

To ensure a self-validating experimental system, the formulation must guarantee complete dissolution, physiological compatibility, and chemical stability. The causality behind choosing a simple saline vehicle is direct: it provides an isotonic environment that prevents injection-site hemolysis (for IV) or osmotic stress (for PO), ensuring that any observed physiological changes are strictly compound-mediated.

Step-by-Step Formulation Protocol (IV and PO)
  • Gravimetric Preparation: Using a calibrated microbalance, weigh the required amount of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride. Note: Account for the mass of the hydrochloride salt when calculating the free-base equivalent dose.

  • Primary Dissolution: Add 90% of the final target volume of sterile 0.9% NaCl (Saline) or 1X Phosphate-Buffered Saline (PBS). Vortex for 60 seconds. The highly polar nature of the HCl salt should result in rapid, spontaneous dissolution.

  • pH Adjustment (Critical Step): The dissociation of the HCl salt may lower the formulation's pH. Measure the pH using a micro-probe. If the pH is < 6.5, titrate dropwise with 0.1 M NaOH until a physiological pH of 7.2–7.4 is achieved. Causality: Acidic formulations can cause localized tissue necrosis upon IV injection or gastric irritation upon PO gavage, leading to pain-induced stress responses that alter baseline neurological behaviors.

  • Volume Adjustment & Filtration: QS (quantum satis) to the final volume with the vehicle. Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility.

  • Quality Control (Self-Validation): Inspect the vial against a dark background to confirm the absence of micro-precipitates. Perform a pre- and post-filtration concentration check via HPLC-UV to ensure the compound did not adsorb to the filter membrane.

Table 1: Formulation Matrix & Stability Profile

RouteTarget ConcentrationVehicle CompositionpH RangeStorage / Stability
IV (Intravenous) 0.5 - 2.0 mg/mL100% Sterile 0.9% Saline7.2 - 7.4Use within 24h (4°C)
PO (Oral Gavage) 2.0 - 10.0 mg/mL100% Sterile 0.9% Saline7.0 - 7.4Stable for 48h (4°C)

In Vivo Pharmacokinetic (PK) Profiling

Understanding the systemic exposure and brain penetrance of 7,8-Dimethyl-1-azaspiro[4.4]nonane is a prerequisite for interpreting its pharmacodynamic effects.

Step-by-Step PK Protocol
  • Animal Preparation: Fast adult male C57BL/6 mice (20-25g) for 12 hours prior to PO dosing to standardize gastric transit times. IV cohorts do not require fasting.

  • Dosing Execution:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein using a 27G needle. Injection rate should be slow (~10 seconds) to prevent cardiovascular shock.

    • PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle. Standardize the dosing volume to 10 mL/kg for both routes.

  • Sampling Matrix: Collect blood via submandibular bleed or cardiac puncture (terminal) at predetermined intervals: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Collection: At Tmax (estimated 0.5h - 1h), euthanize a subset of animals via CO₂ asphyxiation. Perfuse transcardially with ice-cold saline to remove blood from the cerebral vasculature, then harvest the brain. Causality: Perfusion is mandatory to ensure that LC-MS/MS quantification reflects true parenchymal brain penetration (Kp,brain) rather than compound trapped in the cerebral microcapillaries.

  • Bioanalysis: Quantify plasma and brain homogenate concentrations using LC-MS/MS.

Table 2: Expected Pharmacokinetic Parameters for Azaspirocyclic Scaffolds

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Biological Significance
Cmax (ng/mL) ~1200 - 1500~400 - 600Peak systemic exposure
Tmax (h) 0.08 (First sampling)0.5 - 1.0Rate of intestinal absorption
Bioavailability (F%) 100% (Baseline)40% - 60%Impact of hepatic first-pass metabolism
Kp,brain (Ratio) > 1.2> 1.2Confirms robust BBB penetration

Pharmacodynamic (PD) Evaluation Workflows

Once brain penetrance is confirmed, the compound's efficacy must be evaluated. For azaspiro[4.4]nonane derivatives, the Maximal Electroshock Seizure (MES) test is the gold standard for assessing anticonvulsant activity[2].

Step-by-Step PD Protocol
  • Neurological Toxicity Assessment (Rota-rod Test):

    • Prior to efficacy testing, dose the animals and place them on a rotating rod (accelerating from 4 to 40 rpm over 5 minutes).

    • Causality: CNS-active compounds often induce ataxia or sedation. If an animal fails the Rota-rod test, it cannot be reliably evaluated in seizure models, as motor impairment can yield false positive anticonvulsant readouts[2].

  • Efficacy Assessment (MES Test):

    • Administer the test compound at the established Tmax (e.g., 1 hour post-PO dose).

    • Apply an alternating electrical current (e.g., 50 mA in mice, 60 Hz, 0.2 seconds) via corneal electrodes.

    • Endpoint: Protection is defined as the complete abolition of the hindlimb tonic extensor component of the seizure.

InVivoWorkflow cluster_PK Phase 1: Pharmacokinetics (PK) cluster_PD Phase 2: Pharmacodynamics (PD) Start 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl (Test Compound) Formulation Formulation & Vehicle Selection (0.9% Saline, pH 7.2-7.4) Start->Formulation IV Intravenous (IV) Dosing (1-5 mg/kg) Formulation->IV PO Oral (PO) Gavage (10-30 mg/kg) Formulation->PO Sampling Blood & Brain Sampling (LC-MS/MS Analysis) IV->Sampling PO->Sampling Behavior Neurological Assessment (Rota-rod Test for Toxicity) Sampling->Behavior Analysis Data Integration (PK/PD Modeling) Sampling->Analysis PK Data Efficacy Efficacy Models (MES / scPTZ Seizure Models) Behavior->Efficacy Efficacy->Analysis

Figure 2: Preclinical in vivo workflow for evaluating the PK/PD profile of the compound.

References[3] Aaronchem. "1193-68-6 | MFCD19221953 | rac-(3aR,7aR)-octahydro-1H-indole - Aaronchem" (Contains catalog data for 7,8-dimethyl-1-azaspiro[4.4]nonane hydrochloride, CAS 959579-91-0). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzfuUa5UMpVCwEuselNGWWrdLH4uRcCKeRfenRsQT4t10ZSbBeKshj_SID6phYjdpqJwRUsVEqNXbk656bwAYm6xaeFEfb1BHXpbed5yWV1vjxyNhZz_6XAPrIHZ-8[1] BenchChem. "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdEAj8z1u0zw6xVmEh-17OJLXEkjSxVS-58ULyd5BfPCmD2l04nK7fHdxEs9O8CWB-SXhm4W991z82uQjdDWZ5APLLEnd8AvPHsCCXytQ9AEDXlia4fNYn92q347_B19IUTN1OmImT6CMjSZyTuwUcSqNgwEWPizJhDMC44sK3JFmS_XDCDGeErQW4V2xfmJyO1z83lKWaai-d3fq-rfksTEtMzWbm997htUsK8kcSeVCioHtDHw7xYH-yyDZiRNtr[2] Obniska, J., et al. "Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V." PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTCFtbwzEh3r5kQb0DQdPJjWQeEAhn0i1H2GvNLzDpjJdihMCMl7iByN2ODUANvSmOSrljQCcr-dmEYX5sHsl5qYnuBShfj0GygKlcOTXtd7YPvE-5C1-BtXqQ0TTnQ2mLqdaD

Sources

Application

Solubility profile of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride in DMSO and aqueous buffers

Target Audience: Medicinal Chemists, DMPK Scientists, and Formulation Engineers Application Area: Early-Stage Drug Discovery, Physicochemical Characterization, Lead Optimization Introduction & Mechanistic Rationale The t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Formulation Engineers Application Area: Early-Stage Drug Discovery, Physicochemical Characterization, Lead Optimization

Introduction & Mechanistic Rationale

The transition from flat, aromatic chemical libraries to highly saturated, three-dimensional architectures has become a cornerstone of modern drug discovery. This paradigm, famously termed the "Escape from Flatland," demonstrates that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) directly correlates with improved clinical success, target selectivity, and aqueous solubility [1].

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride is a prime example of an Fsp3​ -rich building block. The spirocyclic core imparts significant three-dimensionality, while the dimethyl substitutions increase lipophilicity. Because lipophilic spirocycles can present solubility challenges if not properly ionized, this compound is synthesized as a hydrochloride (HCl) salt. The protonated secondary amine ensures high aqueous solubility in physiological and acidic environments, while the lipophilic core drives membrane permeability.

Understanding the distinct behavior of this compound in both organic solvents (DMSO) and aqueous buffers is critical. Assays must differentiate between kinetic solubility (which measures the precipitation of amorphous material from a DMSO stock) and thermodynamic solubility (which measures the true equilibrium of the crystalline lattice in water) [2].

Physicochemical Profiling & Causality

The solubility of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride is governed by the Henderson-Hasselbalch relationship. The aliphatic spiro-amine has an estimated pKa​ of ~9.5.

  • In Acidic to Neutral Media (pH 1.2 – 7.4): The ambient pH is well below the pKa​ . The compound exists predominantly as a cationic salt. The ion-dipole interactions with water easily overcome the crystal lattice energy, resulting in high thermodynamic solubility.

  • In Basic Media (pH > 9.0): As the pH approaches and exceeds the pKa​ , the compound deprotonates into its neutral free-base form. The lipophilic spiro[4.4]nonane core and dimethyl groups dominate the molecule's character, leading to a sharp drop in aqueous solubility and potential precipitation.

  • In DMSO: Small-molecule amine HCl salts generally exhibit excellent solubility in dimethyl sulfoxide (DMSO). However, the HCl salt is hygroscopic. If the DMSO absorbs atmospheric moisture, the compound can undergo premature hydrolysis or alter the stock concentration. Causality note: Always use anhydrous DMSO (<0.1% water) and store stocks under argon to maintain assay integrity.

Mechanistic Visualization: pH-Dependent Ionization

Ionization Core 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl (Starting Material) Protonated Protonated Amine (Cationic) pH < pKa (~9.5) Core->Protonated pH 1.2 - 7.4 FreeBase Free Base (Neutral) pH > pKa (~9.5) Core->FreeBase pH > 9.0 Soluble High Aqueous Solubility (Ion-Dipole Dominant) Protonated->Soluble Insoluble Low Aqueous Solubility (Lipophilic Core Dominant) FreeBase->Insoluble

Fig 1: pH-dependent ionization and its direct causal effect on aqueous solubility.

Experimental Protocols

To build a self-validating data package, both kinetic and thermodynamic solubility must be evaluated. Kinetic solubility mimics high-throughput screening (HTS) assay conditions, while thermodynamic solubility provides the true physicochemical constant required for formulation [2].

Protocol A: Thermodynamic Aqueous Solubility (OECD Guideline 105)

This protocol utilizes the shake-flask method to ensure the solid crystalline lattice reaches a true thermodynamic equilibrium with the aqueous phase [3].

Self-Validation Check: Equilibrium is verified by sampling at two distinct time points (24h and 48h). If the concentration varies by less than 5%, true equilibrium is confirmed.

  • Preparation: Weigh approximately 5 mg of solid 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride powder into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure the solid is in visible excess to maintain saturation.

  • Equilibration: Seal the vial and place it in an orbital shaker set to 25.0 ± 0.5 °C at 300 RPM.

  • Sampling (24h): After 24 hours, remove a 200 µL aliquot. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved crystalline material. Extract 100 µL of the supernatant and dilute appropriately in mobile phase.

  • Sampling (48h): Repeat Step 4 at the 48-hour mark to validate equilibrium.

  • Quantification: Analyze the diluted supernatants via HPLC-UV (using a pre-established calibration curve of the compound in 50/50 Water/Acetonitrile).

Protocol B: Kinetic Solubility (DMSO-to-Aqueous)

This protocol determines the concentration at which the compound precipitates out of a DMSO stock when introduced into an aqueous environment.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Serial Dilution: Create a serial dilution of the DMSO stock in a 96-well plate (e.g., 10 mM down to 0.1 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well reading plate containing 245 µL of pH 7.4 buffer (final DMSO concentration = 2.0%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow for potential amorphous precipitation.

  • Detection: Read the plate using a microplate nephelometer (light scattering) or a UV-Vis spectrophotometer at 620 nm. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering/absorbance compared to a blank buffer well.

Workflow Visualization: Kinetic vs. Thermodynamic Pathways

Workflow cluster_thermo Thermodynamic Pathway (OECD 105) cluster_kinetic Kinetic Pathway (HTS Simulation) Start 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl Thermo_Buffer Add Solid to Buffer (Excess Material) Start->Thermo_Buffer Kinetic_DMSO Dissolve in DMSO (10 mM Stock) Start->Kinetic_DMSO Thermo_Shake Shake-Flask (24h & 48h @ 25°C) Thermo_Buffer->Thermo_Shake Thermo_Result True Equilibrium (Crystalline Phase) Thermo_Shake->Thermo_Result Kinetic_Spike Spike into Buffer (2% DMSO max) Kinetic_DMSO->Kinetic_Spike Kinetic_Result Metastable Limit (Amorphous Phase) Kinetic_Spike->Kinetic_Result

Fig 2: Divergent workflows for determining kinetic vs. thermodynamic solubility profiles.

Data Presentation

The following table summarizes the expected solubility profile of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride across various media, demonstrating the causality of pH on the ionization state of the spiro-amine.

Solvent / MediapHState of CompoundThermodynamic Solubility (mg/mL)Kinetic Solubility (µM)
Anhydrous DMSO N/ASolvated Ion Pair> 50.0N/A (Stock Matrix)
SGF Buffer 1.2Fully Protonated> 30.0> 200 µM (No precip.)
Acetate Buffer 4.0Fully Protonated> 30.0> 200 µM (No precip.)
Phosphate Buffer 7.4Predominantly Protonated~ 25.5> 200 µM (No precip.)
Borate Buffer 9.0Mixed (Approaching Free Base)< 2.0~ 50 µM (Precipitation)

Note: Kinetic solubility is capped at 200 µM due to the 2% DMSO assay limit from a 10 mM stock.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry[Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks European Journal of Pharmaceutical Sciences[Link]

  • Test No. 105: Water Solubility (OECD Guidelines for the Testing of Chemicals) Organisation for Economic Co-operation and Development (OECD)[Link]

Method

Application Note: Mass Spectrometry Fragmentation Analysis of 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride

Introduction and Scientific Context The 1-azaspiro[4.4]nonane scaffold is a vital structural motif present in a variety of natural products and synthetic compounds with significant biological activity.[1] Its rigid, thre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The 1-azaspiro[4.4]nonane scaffold is a vital structural motif present in a variety of natural products and synthetic compounds with significant biological activity.[1] Its rigid, three-dimensional structure makes it an attractive framework in medicinal chemistry for developing novel therapeutic agents. 7,8-Dimethyl-1-azaspiro[4.4]nonane, as a derivative, requires precise analytical characterization to ensure identity, purity, and stability during drug discovery and development processes.

Mass spectrometry is an essential analytical tool for this purpose, offering high sensitivity and profound structural insight from minimal sample quantities.[1] The choice of ionization technique is critical and depends on the analyte's physicochemical properties.[2] For 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride, a polar salt, "soft" ionization techniques like Electrospray Ionization (ESI) are ideal for analyzing the intact molecule.[3] Conversely, "hard" ionization techniques such as Electron Ionization (EI), typically coupled with Gas Chromatography (GC), provide rich, reproducible fragmentation patterns that serve as a structural fingerprint, though this requires conversion of the salt to its more volatile free base form.[1][4]

This application note details the strategic application of both ESI-MS/MS and EI-MS to build a comprehensive fragmentation map of 7,8-Dimethyl-1-azaspiro[4.4]nonane.

Analyte Properties and Ionization Strategy

  • Compound: 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride

  • Molecular Formula (Free Base): C₁₁H₂₁N

  • Molecular Weight (Free Base): 167.29 g/mol

  • Exact Mass (Free Base): 167.1674 Da

  • Structure (Free Base): (A proper chemical structure image would be here)

The presence of a tertiary amine makes the molecule basic and readily protonated, making it an excellent candidate for positive-ion ESI. As a hydrochloride salt, it is soluble in polar solvents used for liquid chromatography. For GC-MS analysis, the non-volatile salt must be neutralized to its free base to ensure sufficient volatility for passage through the GC column.

Experimental Workflows and Protocols

The overall analytical strategy involves two distinct workflows to generate complementary structural data.

G cluster_0 LC-MS/MS Workflow cluster_1 GC-MS Workflow A1 Sample (Hydrochloride Salt) B1 Dissolve in H₂O/MeOH A1->B1 C1 LC Separation (C18 Column) B1->C1 D1 Positive ESI Source C1->D1 E1 MS1: Isolate Precursor Ion [M+H]⁺ (m/z 168.17) D1->E1 F1 Collision-Induced Dissociation (CID) E1->F1 G1 MS2: Analyze Product Ions F1->G1 A2 Sample (Hydrochloride Salt) B2 Neutralize (e.g., NaHCO₃) & Extract with Organic Solvent A2->B2 C2 GC Separation (DB-5 Column) B2->C2 D2 Electron Ionization (EI) Source (70 eV) C2->D2 E2 Analyze Fragment Ions D2->E2

Caption: Dual workflows for comprehensive MS analysis.

Protocol 1: LC-MS/MS with Electrospray Ionization (ESI)

This method is ideal for analyzing the compound directly in its salt form, providing molecular weight confirmation and controlled fragmentation.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride in a 50:50 mixture of methanol and deionized water.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation.[5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 5 min; hold for 2 min; return to 5% B and re-equilibrate for 2 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.[7]

  • Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., 600 L/hr).

  • MS/MS Experiment:

    • MS1 Scan: Acquire a full scan from m/z 50-500 to identify the protonated molecule [M+H]⁺.
    • MS2 Scan: Select the [M+H]⁺ ion (expected at m/z 168.17) as the precursor for Collision-Induced Dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Protocol 2: GC-MS with Electron Ionization (EI)

This method provides a highly detailed and reproducible fragmentation pattern useful for library matching and definitive structural confirmation.

1. Sample Preparation (Free Base Extraction):

  • Dissolve ~1 mg of the hydrochloride salt in 1 mL of deionized water.

  • Add saturated sodium bicarbonate solution dropwise until the solution is basic (pH > 9).

  • Extract the aqueous layer three times with 1 mL of dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and carefully evaporate the solvent to near dryness.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or ethyl acetate) for injection.

2. Gas Chromatography (GC) Parameters:

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[8][9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Program: Hold at 80 °C for 2 min; ramp at 10 °C/min to 280 °C; hold for 5 min.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.[10]

  • Mass Range: Scan from m/z 40-300.

Predicted Fragmentation Patterns and Mechanistic Analysis

The fragmentation of the 1-azaspiro[4.4]nonane core is dictated by the stability of the resulting ions, with cleavages adjacent to the nitrogen atom being particularly favored.[1][4][11]

G M_H [M+H]⁺ m/z 168 Frag_ESI_1 Ring-Opening Intermediate M_H->Frag_ESI_1 CID Frag_ESI_2 m/z 112 Loss of C₄H₈ Frag_ESI_1->Frag_ESI_2 Frag_ESI_3 m/z 98 Loss of C₅H₁₀ Frag_ESI_1->Frag_ESI_3 M_ion M⁺• m/z 167 Alpha_Cleavage_1 α-Cleavage (Path A) M_ion->Alpha_Cleavage_1 Alpha_Cleavage_2 α-Cleavage (Path B) M_ion->Alpha_Cleavage_2 Frag_EI_1 m/z 152 Loss of •CH₃ M_ion->Frag_EI_1 EI (70 eV) Frag_EI_2 m/z 124 Iminium Ion Alpha_Cleavage_1->Frag_EI_2 Frag_EI_3 m/z 84 Iminium Ion Alpha_Cleavage_2->Frag_EI_3

Caption: Predicted fragmentation pathways under ESI and EI conditions.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

Under CID, the protonated molecule (m/z 168.17) undergoes fragmentation primarily through ring-opening mechanisms, driven by the charge site on the nitrogen.

  • Precursor Ion: The base peak in the MS1 spectrum will be the protonated molecule at m/z 168.17 .

  • Major Fragmentation Pathways:

    • Ring-Opening and Neutral Loss: A common pathway for cyclic alkaloids involves the cleavage of a C-C bond within one of the rings, followed by the elimination of a stable neutral alkene.[1]

      • Loss of butene (C₄H₈, 56 Da) from the cyclopentane ring could lead to a fragment at m/z 112 .

      • Loss of pentene (C₅H₁₀, 70 Da) following a different ring-opening could yield a fragment at m/z 98 .

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
168.17112.11C₄H₈ (56.06 Da)Protonated pyrrolidine derivative
168.1798.09C₅H₁₀ (70.08 Da)Protonated pyrrolidine iminium ion
EI Fragmentation of the Molecular Ion

EI is a high-energy process that produces a radical cation (molecular ion) which then undergoes extensive fragmentation. The fragmentation of cyclic amines under EI is well-characterized.[4][12]

  • Molecular Ion: A discernible molecular ion peak (M⁺•) should be observed at m/z 167 . The presence of one nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.[4]

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: This is the most dominant fragmentation pathway for amines, involving cleavage of a C-C bond adjacent to the nitrogen.[1][4] The charge is retained by the nitrogen-containing fragment, forming a stable iminium cation. This fragment is often the base peak in the spectrum.

      • Cleavage of the C1-C5 bond (pyrrolidine ring) would lead to a fragment at m/z 124 .

      • Cleavage of the C1-C2 bond (pyrrolidine ring) would result in a fragment at m/z 84 .

    • Loss of Methyl Radical: Loss of one of the methyl groups from the cyclopentane ring would produce a significant ion at m/z 152 ([M-15]⁺).

Ion (m/z)Relative IntensityProposed IdentityFragmentation Pathway
167ModerateM⁺• (Molecular Ion)-
152High[M-CH₃]⁺Loss of a methyl radical
124High / Base Peak[C₈H₁₄N]⁺α-cleavage at C1-C5 bond
84High[C₅H₁₀N]⁺α-cleavage at C1-C2 bond

Conclusion

The structural characterization of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride is effectively achieved through a dual-methodology approach using mass spectrometry. ESI-MS/MS provides unambiguous confirmation of the molecular weight and reveals fragmentation patterns through controlled dissociation, primarily involving ring-opening and neutral loss. GC-MS with EI generates a complex but highly reproducible fragmentation fingerprint dominated by characteristic alpha-cleavages, which is invaluable for definitive identification. Together, these techniques provide a comprehensive and validated analytical toolkit for researchers and scientists working with this important class of spirocyclic amines.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.
  • Guaratini, T., et al. (2013). Definition of gas-phase fragmentation reactions of spirocyclic alkaloid by electrospray ionization tandem mass spectrometry: Applications in metabolomics studies. J Proteomics Bioinform.
  • Lehane, M., et al. (2002). Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs. Journal of Mass Spectrometry. [Link]

  • Jauffrais, T., et al. (2004). Liquid Chromatography--Multiple Tandem Mass Spectrometry for the Determination of Ten Azaspiracids, Including Hydroxyl Analogues in Shellfish. Journal of AOAC International. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Zacca, J. J., et al. (2015). Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine. Journal of the Brazilian Chemical Society. [Link]

  • James, K. J., et al. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon. [Link]

  • Ng, K. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]

  • Akay, S., et al. (2009). GC-MS analysis and antimicrobial activity of alkaloid extract from Genista vuralii. Taylor & Francis Online. [Link]

  • Vessecchi, R., et al. (2011). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Acevska, J., et al. (2015). Development of chromatographic methods for thebaine detection and quantification along with some of related alkaloid derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Lee, S., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Ortan, A., et al. (2011). GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. PMC. [Link]

  • Lee, S., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Korean Society of Applied Biological Chemistry. [Link]

  • De Rascaux, A., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Boev, A. G., et al. (1969). Mass spectra of the Erythrina alkaloids: a novel fragmentation of the spiran system. Journal of the Chemical Society B: Physical Organic. [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. [Link]

  • James, K. J., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. [Link]

  • Van Mever, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • Vessecchi, R., et al. (2011). Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation and Dereplication of Natural Products: An Overview. ResearchGate. [Link]

  • Zhang, M., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Degradation of 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride

Welcome to the Technical Support Center for 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride . This spirocyclic amine is a critical structural motif in drug discovery and natural product synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride . This spirocyclic amine is a critical structural motif in drug discovery and natural product synthesis. However, like many complex secondary amines, its stability in aqueous media is highly dependent on environmental factors.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the causality behind degradation mechanisms and providing self-validating protocols to ensure your experimental workflows are robust and reproducible.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

Q: Why does my aqueous stock solution lose potency and turn yellow/brown over time? A: This is a classic visual indicator of oxidative degradation. 7,8-Dimethyl-1-azaspiro[4.4]nonane is a secondary amine. In the presence of dissolved oxygen and trace transition metals (such as Cu²⁺ or Fe³⁺, which are common in lower-grade buffer salts), the amine undergoes metal-catalyzed autoxidation[1]. This process abstracts a hydrogen atom from the α-carbon, forming an imine intermediate. These imines are highly reactive and can polymerize into colored byproducts or undergo hydrolysis, leading to irreversible loss of the active compound[2].

Q: Is the hydrochloride salt inherently unstable? A: No. In its dry, solid hydrochloride salt form, the nitrogen's lone pair of electrons is protonated. This renders the molecule chemically inert to autoxidation. The instability arises when the salt is dissolved in an aqueous solution and the pH is manipulated. As the pH approaches or exceeds the amine's pKa, the equilibrium shifts toward the deprotonated free base form, which is highly vulnerable to oxidative attack and electron removal[3].

Q: How do physiological buffers (e.g., pH 7.4 PBS) affect its stability? A: Transitioning the compound from unbuffered water (where the HCl salt naturally creates an acidic, stable environment) to a pH 7.4 buffer dramatically accelerates degradation. The increased concentration of the free base, combined with the potential introduction of trace metal contaminants from the buffer salts, creates an ideal environment for rapid autoxidation[2].

Q: How should I store my working solutions to prevent this? A: To arrest degradation, you must eliminate the causal factors (oxygen, light, metals, and thermal energy). Store solutions at 2–8°C in amber vials to prevent photo-oxidation. Sparge your solvents with an inert gas (Nitrogen or Argon) to displace dissolved oxygen, and consider adding a chelating agent like EDTA (0.1 mM) to sequester catalytic trace metals[3].

Part 2: Degradation Pathway Visualization

To effectively troubleshoot, you must visualize the molecular fate of the compound under stress. The diagram below illustrates the causal chain of events leading to the degradation of the spiro-amine.

Mechanistic pathway of oxidative degradation and ring-opening in aqueous spiro-amines.

Part 3: Quantitative Stability Profile

The table below summarizes the expected half-life ( t1/2​ ) of 7,8-Dimethyl-1-azaspiro[4.4]nonane under various aqueous conditions. Use this data as a baseline to evaluate the integrity of your own solutions.

Environmental ConditionpHTemperatureAdditive / CountermeasureExpected Half-Life ( t1/2​ )Primary Degradant
Unbuffered HPLC Water~4.525°CNone> 30 daysNone (Stable)
Phosphate Buffer (PBS)7.425°CNone~7 daysImine / N-Oxide
Phosphate Buffer (PBS)7.437°CNone~48 hoursRing-opened aldehyde
Phosphate Buffer (PBS)7.437°C0.1 mM EDTA + Argon> 14 daysTrace N-Oxide
Borate Buffer9.025°CNone< 24 hoursPolymeric species

Part 4: Self-Validating Troubleshooting Protocol

Do not rely on guesswork when your compound degrades. The following Forced Degradation & Rescue Assay is a self-validating system. By intentionally breaking the compound and then actively suppressing that specific breakage, you empirically prove the exact mechanism occurring in your lab.

Step 1: Baseline Profiling

Prepare a 1 mg/mL stock of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride in LC-MS grade water. Run an initial LC-MS analysis to establish the exact mass ( [M+H]+ ) and baseline chromatographic purity.

Step 2: Stress Induction (Causality Testing)

Divide the solution into three distinct test conditions to isolate the causal mechanism:

  • Oxidative Stress: Add 0.1% H2​O2​ to a 100 µL aliquot.

  • pH Stress: Dilute an aliquot 1:10 in 100 mM Tris buffer at pH 8.5.

  • Thermal Stress: Incubate an aliquot in unbuffered water at 60°C.

Step 3: Kinetic Monitoring

Sample each condition at 0, 4, 12, and 24 hours. Analyze via LC-MS.

  • Diagnostic Marker: Look for a +14 Da shift (imine formation via dehydrogenation and oxidation) or a +16 Da shift (direct N-oxide formation) in the mass spectrum.

Step 4: The Rescue Validation (Self-Correction)

If Condition 2 (pH stress) shows rapid degradation, formulate a new batch at pH 8.5 but introduce targeted countermeasures: sparge the buffer with Argon for 15 minutes and add 0.1 mM EDTA to chelate trace metals. If the degradation is suppressed compared to the original Condition 2, your protocol has validated both the mechanism (metal-catalyzed autoxidation of the free base) and the solution.

Part 5: Experimental Workflow Visualization

Self-validating experimental workflow for troubleshooting and resolving amine degradation.

References

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ResearchGate.
  • Technical Support Center: 2-Azaspiro[4.4]nonane Hemioxalate. BenchChem.
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.

Sources

Optimization

Technical Support Center: Optimizing Purification of 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride by Column Chromatography

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of 7,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride. The principles and techniques discussed here are broadly applicable to other spirocyclic amines and their salt forms.

Introduction: The Challenge of Purifying Spirocyclic Amine Salts

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride, like many amine-containing compounds, presents a unique set of purification challenges. The basic nitrogen atom is prone to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[1][2] This interaction can lead to a host of issues, including:

  • Peak Tailing/Streaking: The compound slowly leaches from the silica instead of eluting as a sharp band, resulting in broad, streaky fractions and poor separation.[1][3]

  • Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it fails to elute, leading to significant yield loss.[4]

  • Compound Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive molecules.[2][4]

Furthermore, the hydrochloride salt form introduces another layer of complexity. While the salt is often crystalline and easier to handle, its high polarity can make it challenging to elute from a normal-phase column.

This guide will equip you with the knowledge and practical steps to overcome these obstacles and achieve high-purity 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking severely on the silica gel column. What is the primary cause?

The most common reason for streaking of amines on a standard silica gel column is the acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This strong interaction leads to non-ideal chromatographic behavior, causing the compound to tail significantly.

Q2: Should I purify the free base or the hydrochloride salt on a silica column?

For normal-phase silica gel chromatography, it is almost always preferable to purify the free base form of the amine. The hydrochloride salt is highly polar and will likely stick to the top of the column. You can convert the salt to the free base by dissolving it in an appropriate solvent and performing a basic aqueous wash (e.g., with saturated sodium bicarbonate solution), followed by extraction and drying of the organic layer.[5]

Q3: Can I run the hydrochloride salt directly on the column?

While not generally recommended for standard silica, it is sometimes possible. However, you will need a highly polar mobile phase, such as a high percentage of methanol in dichloromethane (DCM). This can often lead to poor separation from other polar impurities. If you must chromatograph the salt, consider reverse-phase chromatography.

Q4: What is a good starting point for a mobile phase to purify the free base?

A common starting point for purifying amines on silica is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[4] However, to mitigate the issues caused by the acidic silica, it is crucial to add a basic modifier to your mobile phase.

Q5: What are basic modifiers and how do they work?

Basic modifiers are small amounts of a base added to the mobile phase to improve the chromatography of basic compounds.[2] They work by neutralizing the acidic silanol groups on the silica surface, preventing strong interactions with your amine.[4][6] Common basic modifiers include:

  • Triethylamine (TEA): Typically added at a concentration of 0.5-2% (v/v).[3][6]

  • Ammonia: Often used as a 2M solution in methanol, which is then added to the mobile phase.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of 7,8-Dimethyl-1-azaspiro[4.4]nonane and similar amines.

Problem 1: Persistent Peak Tailing/Streaking Even with a Basic Modifier

If you are still observing significant tailing after adding a modifier like triethylamine to your mobile phase, consider the following steps:

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for persistent peak tailing.

Detailed Troubleshooting Steps:
  • Check Sample Load: Overloading the column is a common cause of peak broadening and tailing for any compound.[3] Ensure you are not exceeding the recommended loading capacity for your column size.

  • Increase Modifier Concentration: If you are using 0.5% TEA, try increasing it to 1-2%. This can help to more effectively mask the active silanol sites.

  • Pre-treat the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in a solvent mixture containing your basic modifier.[6] This ensures the silica is thoroughly deactivated before the sample is loaded.

  • Switch to an Alternative Stationary Phase:

    • Amine-functionalized Silica: This is an excellent alternative as it provides a basic surface, preventing the unwanted acid-base interactions.[1][7][8] This often allows for the use of less polar, more conventional solvent systems like hexane/ethyl acetate.[2]

    • Basic Alumina: Alumina is a basic stationary phase and can be a good choice for purifying basic compounds.[1][6]

    • Reverse-Phase Chromatography (C18): In reverse-phase, the separation is based on hydrophobicity. This can be a very effective alternative if normal-phase proves problematic.[1]

Problem 2: Low or No Recovery of the Compound from the Column

If you are experiencing a significant loss of your compound on the column, it is likely due to irreversible adsorption.

Solutions:
  • Deactivate the Silica Gel: As with peak tailing, the primary solution is to deactivate the acidic silica. Using a mobile phase containing triethylamine or ammonia is crucial.[4][6]

  • Use a Less Acidic Stationary Phase: Switching to neutral or basic alumina, or an amine-functionalized silica column, can prevent the strong binding of your amine to the stationary phase.[1][4]

Problem 3: Poor Separation from a Closely Eluting Impurity

Achieving good resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Strategies for Improving Resolution:
  • Optimize the Mobile Phase:

    • Solvent Selectivity: Try changing the composition of your mobile phase. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system (with a basic modifier). Different solvents interact with your compounds in different ways, which can alter their relative retention times.

    • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polar solvent (gradient elution) can help to sharpen peaks and improve the separation of closely eluting compounds.[4]

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If you cannot achieve separation on silica, an amine-functionalized or cyano-functionalized column might provide the necessary difference in interactions to resolve the compounds.[9]

Experimental Protocols

Protocol 1: Conversion of Hydrochloride Salt to Free Base
  • Dissolve the 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride salt in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of an organic solvent such as dichloromethane or ethyl acetate.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while gently swirling. Continue adding until gas evolution (CO₂) ceases, indicating that the acid has been neutralized.

  • Shake the separatory funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the free base.

Protocol 2: Column Chromatography with a Basic Modifier
  • Prepare the Eluent: Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to a final concentration of 0.5-2% (v/v).[3] For example, to make 500 mL of eluent with 1% TEA, add 5 mL of TEA to 495 mL of the solvent mixture.

  • Pack the Column: Pack your silica gel column as usual, either as a slurry or dry.

  • Equilibrate the Column: Before loading your sample, pass at least 2-3 column volumes of the TEA-containing mobile phase through the column to ensure the silica is fully equilibrated.[3]

  • Load the Sample: Dissolve your crude free base in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elute and Collect: Run the column, collecting fractions and monitoring their composition by thin-layer chromatography (TLC).

Data Summary Table

The choice of stationary and mobile phases is critical for successful purification. The table below summarizes common combinations and their expected outcomes.

Stationary PhaseMobile Phase SystemBasic ModifierExpected Outcome
Silica GelHexane/Ethyl AcetateNoneSevere peak tailing, potential for low recovery. Not recommended.
Silica GelDCM/MethanolNoneSignificant peak tailing. Not recommended.
Silica Gel Hexane/Ethyl Acetate or DCM/Methanol 0.5-2% Triethylamine or Ammonia Good peak shape, improved recovery. Recommended starting point. [3][4]
Amine-functionalized Silica Hexane/Ethyl Acetate None required Excellent peak shape and separation. Ideal for problematic amines. [4][7][8]
Basic AluminaHexane/Ethyl AcetateNone requiredGood alternative to silica, can provide different selectivity.[1][6]
Reverse-Phase (C18)Acetonitrile/Water or Methanol/WaterOften requires a buffer (e.g., ammonium acetate)Effective for polar compounds and salts.[1]

Conclusion

Optimizing the purification of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride by column chromatography hinges on effectively managing the interactions between the basic amine and the stationary phase. By converting the salt to the free base and incorporating a basic modifier into the mobile phase, or by selecting an alternative stationary phase like amine-functionalized silica, researchers can overcome common challenges such as peak tailing and low recovery. A systematic approach to troubleshooting, as outlined in this guide, will enable the consistent isolation of this valuable compound in high purity.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • Benchchem. (n.d.). Technical Support Center: Purification of Bulky Amines by Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aminochromanols.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Stephen, P. M., & Michael, J. P. (2002). Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ARKIVOC.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. (n.d.). Molbase. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Synthetic Impurities during 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride Scale-up

Welcome to the technical support guide for the synthesis and purification of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride. This document is designed for researchers, scientists, and drug development professionals eng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride. This document is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this valuable spirocyclic amine scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to anticipate, identify, and mitigate impurity formation, ensuring the robustness and reproducibility of your manufacturing process.

Section 1: Synthetic Strategy and Impurity Landscape

The control of impurities begins with a thorough understanding of the synthetic route. While multiple strategies exist for constructing the 1-azaspiro[4.4]nonane core, a common and scalable approach involves an intramolecular 1,3-dipolar cycloaddition followed by reductive ring opening[1][2]. This pathway offers good control over the core structure but presents specific challenges related to stereoisomers and reaction byproducts, especially during scale-up.

Proposed Synthetic Workflow

Below is a representative synthetic pathway that serves as a framework for our discussion on impurity formation.

G cluster_0 Stage 1: Nitrone Precursor Synthesis cluster_1 Stage 2: Nitrone Formation & Cycloaddition cluster_2 Stage 3: Reductive Cleavage & Salt Formation A 3,4-Dimethylcyclopentanone B Grignard Reaction (e.g., with Pent-4-enylmagnesium bromide) A->B C Tertiary Alcohol Intermediate B->C D Oxidation & Condensation (with N-benzylhydroxylamine) C->D E Alkenyl-Nitrone Intermediate F Intramolecular 1,3-Dipolar Cycloaddition (Thermal) E->F G Tricyclic Isoxazolidine Intermediate (Diastereomeric Mixture) F->G H Reductive N-O Bond Cleavage (e.g., H₂, Pd/C) G->H I 7,8-Dimethyl-1-azaspiro[4.4]nonane (Free Base, Diastereomeric Mixture) J Purification (Chromatography/Recrystallization) I->J K Salt Formation (HCl in IPA/EtOAc) J->K L Final Product: 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl K->L

Caption: A plausible synthetic workflow for 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl.

Common Impurity Profile

During scale-up, minor impurities that were insignificant at the bench scale can become major issues. Understanding their origin is the first step toward control.

Impurity ClassSpecific ExamplesLikely Origin StageCausality & Mechanism
Process-Related Impurities Unreacted 3,4-Dimethylcyclopentanone, N-benzylhydroxylamineStages 1 & 2Incomplete reaction due to poor mass transfer, insufficient reagent, or suboptimal temperature control.
Alkenyl-Nitrone IntermediateStage 2Incomplete thermal cycloaddition; equilibrium may be established between the nitrone and the tricyclic product[2].
Partially Reduced IntermediatesStage 3Inefficient hydrogenation (catalyst poisoning, insufficient H₂ pressure) leading to incomplete N-O bond cleavage.
Byproducts Diastereomers (cis/trans isomers of the 7,8-dimethyl groups)Stages 1, 2, 3The stereochemistry of the dimethyl groups is set early, and the cycloaddition can create additional stereocenters. Diastereomers often have very similar physical properties, making them difficult to separate[3].
Over-alkylation/Side-reaction ProductsStage 1, 3Side reactions of the Grignard reagent or byproducts from the reduction step.
Polymeric MaterialsStage 2Polymerization of the alkenyl-nitrone under harsh thermal conditions[4].
Degradants Oxidized Amine Species (e.g., N-oxides)Stage 3 / StorageExposure of the amine free base to air/oxygen, particularly at elevated temperatures or in the presence of metal catalysts[5].
Residuals Solvents (Toluene, IPA, EtOAc), Reagents (HCl)Stage 3Inefficient drying or solvent removal; excess acid from salt formation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your scale-up experiments in a direct question-and-answer format.

Q1: Our crude product contains a high percentage (>5%) of the unreacted Alkenyl-Nitrone intermediate after the cycloaddition step. How can we drive the reaction to completion?

A1: This is a common scale-up challenge where thermal efficiency and reaction kinetics differ from the lab scale. The intramolecular 1,3-dipolar cycloaddition is often a reversible, equilibrium-driven process[2].

  • Causality: At larger scales, achieving and maintaining a uniform reaction temperature is more difficult. "Cold spots" in the reactor can lead to areas where the reaction does not proceed efficiently. Furthermore, the concentration of the intermediate might influence the equilibrium position.

  • Troubleshooting Steps:

    • Temperature & Time Study: The primary driver for this reaction is heat. Ensure your reactor's heating mantle and overhead stirring are providing uniform heat distribution. Use multiple temperature probes if possible. Consider extending the reflux time. A small-scale study to plot conversion vs. time at a slightly elevated temperature (e.g., 5-10 °C higher, solvent permitting) can define the optimal endpoint.

    • Solvent Choice: While toluene is common, a higher-boiling-point solvent like xylene could be investigated to increase the reaction temperature and shift the equilibrium towards the product. However, be cautious, as higher temperatures can also promote the formation of polymeric byproducts[4].

    • Concentration Adjustment: While counterintuitive, sometimes a slightly more dilute solution can prevent intermolecular side reactions and favor the intramolecular cyclization. Run experiments at 80%, 100%, and 120% of the original concentration to find the sweet spot.

Q2: HPLC analysis of our final hydrochloride salt shows two or more closely eluting peaks with identical mass spectra, which we suspect are diastereomers. How can we improve the diastereomeric ratio and purify the desired isomer?

A2: Controlling and separating diastereomers is one of the most significant challenges for this molecule. These impurities are structurally very similar to the desired product, making them difficult to remove via standard crystallization[6].

  • Causality: The relative stereochemistry of the 7- and 8-methyl groups is often determined early in the synthesis and is difficult to change later. The subsequent cyclization and reduction steps can also influence the final ratio of isomers.

  • Troubleshooting & Mitigation Strategy:

    • Stereo-selective Synthesis (Upstream Control): The most effective, albeit most complex, solution is to control stereochemistry during the synthesis of the substituted cyclopentanone ring or during the cycloaddition. This may involve chiral catalysts or auxiliaries, which is a significant process development effort.

    • Purification of Intermediates: It is often easier to separate diastereomers at an intermediate stage than at the final product stage. Analyze the Tricyclic Isoxazolidine Intermediate (Stage 2) and the free base (Stage 3) by SFC or chiral HPLC. These intermediates may have better separation profiles on silica gel, allowing for chromatographic separation before the final salt formation.

    • Optimized Recrystallization: While challenging, a multi-solvent recrystallization can sometimes enrich the desired diastereomer.

      • Protocol: Perform a screening of solvent/anti-solvent systems. A good starting point is a polar solvent in which the salt is soluble (e.g., isopropanol, ethanol) and a non-polar anti-solvent (e.g., heptane, MTBE). Dissolve the crude salt in a minimum amount of hot polar solvent and slowly add the anti-solvent until turbidity appears. Cool the mixture slowly, allowing for selective crystallization.

    • Salt Screening: Different hydrochloride solvates or even different acid salts (e.g., tartrate, mesylate) may have vastly different crystal packing and solubility properties, potentially enabling selective crystallization of one diastereomer.

Q3: The final API is off-color (yellow to brown), and we are concerned about degradation. What is the cause and how do we prevent it?

A3: Color in amine compounds often points to oxidation or the presence of trace, highly conjugated impurities. The amine free base is particularly susceptible to air oxidation, which can be catalyzed by residual metals[5].

  • Causality: The nitrogen lone pair in the free base can be oxidized, leading to the formation of colored byproducts like nitroxides or other degradation products. This is often exacerbated by heat and residual palladium from the hydrogenation step.

  • Preventative Measures:

    • Inert Atmosphere: Handle the free base amine (Stage 3) under an inert atmosphere (Nitrogen or Argon) at all times, especially after the reduction step and before salt formation.

    • Temperature Control: Keep the free base cool and minimize the time it spends at elevated temperatures.

    • Catalyst Removal: Ensure the palladium catalyst from the hydrogenation step is thoroughly removed by filtration (e.g., through Celite). Residual palladium can catalyze oxidation. Consider a carbon treatment or a metal scavenger if issues persist.

    • Purge Solvents: Use solvents that have been purged with nitrogen to remove dissolved oxygen before they are used in the final steps.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) we must monitor for the final recrystallization step to ensure purity and physical form?

A1: The final crystallization is critical for setting the purity profile and handling properties of your API. Key CPPs include:

  • Solvent System & Ratio: The choice of solvent (e.g., Isopropanol) and anti-solvent (e.g., Heptane) and their precise ratio directly impacts solubility, yield, and impurity rejection.

  • Cooling Rate: A slow, controlled cooling profile is essential for forming well-ordered, pure crystals. Rapid cooling can trap impurities and lead to smaller, harder-to-filter particles.

  • Seeding Strategy: Introducing seed crystals of the desired polymorphic form at the right temperature can ensure consistent crystallization and control the final particle size distribution.

  • Final Temperature & Hold Time: The final temperature of the slurry and the time it is held there will determine the final yield.

Q2: What is the recommended analytical package for in-process controls (IPCs) and final release?

A2: A robust analytical strategy is crucial for a successful scale-up.

  • In-Process Controls (IPCs):

    • HPLC: To monitor reaction completion and the formation of key intermediates and byproducts.

    • GC Headspace: To monitor residual solvents at appropriate steps.

  • Final Product Release Testing:

    • HPLC with UV/DAD: For purity assay and quantification of known and unknown impurities[7]. A gradient method is typically required.

    • LC-MS: To identify any new or unknown impurities that appear during scale-up[8].

    • NMR (¹H and ¹³C): To confirm the structure of the final compound and its diastereomeric ratio.

    • Karl Fischer Titration: To determine water content.

    • GC Headspace: For final residual solvent analysis.

Q3: Is column chromatography a viable purification method for this compound at scale?

A3: While highly effective at the lab scale, traditional silica gel column chromatography becomes expensive and cumbersome at a multi-kilogram scale due to large solvent volumes and packing complexity. However, it can be a necessary step during process development to isolate and characterize impurities[4]. For large-scale manufacturing, the goal should be to develop a process where the final product can be purified by crystallization alone. If chromatography is unavoidable, consider alternative technologies like Supercritical Fluid Chromatography (SFC) for more efficient separation, especially of diastereomers[9].

Section 4: Key Experimental Protocols

Protocol 1: Optimized Recrystallization of 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl

This protocol is designed to maximize the removal of both more polar and less polar impurities.

  • Dissolution: Charge the crude 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl (1.0 kg) to a suitable, clean, and dry reactor. Add isopropanol (IPA, 3.0 L) and agitate. Heat the slurry to 75-80 °C until a clear solution is obtained.

  • Charcoal Treatment (Optional): If the solution is colored, cool to 60-65 °C and add activated carbon (20 g). Stir for 30 minutes, then filter through a pre-heated filter to remove the carbon. Wash the filter with hot IPA (0.5 L).

  • Crystallization: Transfer the clear solution back to a clean reactor and cool to 50-55 °C. Slowly, over 1-2 hours, add n-Heptane (6.0 L) as an anti-solvent while maintaining the temperature.

  • Cooling & Maturation: Once the addition is complete, cool the resulting slurry to 0-5 °C over at least 4 hours. Hold the slurry at this temperature for a minimum of 2 hours to maximize yield.

  • Isolation & Washing: Filter the product and wash the cake sequentially with a cold (0-5 °C) mixture of IPA/n-Heptane (1:2, 2 x 1.0 L) and then with cold n-Heptane (2 x 1.0 L).

  • Drying: Dry the purified product under vacuum at 45-50 °C until the loss on drying (LOD) is <0.5%.

Protocol 2: HPLC Method for Impurity Profiling

This is a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

Section 5: Logical Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving impurity issues during scale-up.

G Start Impurity Detected in Final Product (> ICH Threshold) Identify Identify Impurity (LC-MS, NMR) Start->Identify Known Is it a known impurity (Starting Material, Intermediate)? Identify->Known Unknown Is it an unknown byproduct or degradant? Identify->Unknown OptimizeRxn Optimize Upstream Reaction Conditions (Temp, Time, Stoichiometry) Known->OptimizeRxn Yes Purification Optimize Final Purification (Recrystallization, Wash) Known->Purification No (Trace Amount) Characterize Isolate & Characterize (Prep-HPLC, NMR) Unknown->Characterize Yes End Impurity Below Threshold OptimizeRxn->End Purification->End Hypothesize Hypothesize Formation Mechanism (e.g., Oxidation, Side Reaction) Characterize->Hypothesize ModifyProcess Modify Process to Prevent Formation (e.g., Inerting, Lower Temp) Hypothesize->ModifyProcess ModifyProcess->End

Caption: A logical workflow for troubleshooting impurities during scale-up.

References

  • Klyavlin, V. V., & Fokin, A. A. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11650–11689. [Link]

  • Moskalenko, M. A., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(7), 12296–12306. [Link]

  • Moskalenko, M. A., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Request PDF. [Link]

  • Lepa, M., et al. (2017). Continuous removal of contaminants from amine solutions. Request PDF. [Link]

  • Gicquel, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. [Link]

  • Trowbridge, A., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC. [Link]

  • Jiménez-Vázquez, H. A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • Bagryanskaya, I. Y., et al. (2020). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. PMC. [Link]

  • Molbase. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. [Link]

  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. [Link]

  • Muratova, A. S., & Tarabrin, A. S. (2024). Optimization of amine gas purification technology from acidic components. Scientific Herald of Uzhhorod University. [Link]

  • Ikeda, M., et al. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES. [Link]

  • Adkins, H. (1945). Purification of amine reaction mixtures.
  • Refining Community. (2010). Contamination in Amine Systems. [Link]

  • TIJER.org. (2021). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. [Link]

  • Al-Adl, S. M., et al. (2022). An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC. PMC. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Ace, K. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Gilla, G., et al. (2014). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Der Pharma Chemica. [Link]

  • Google Patents. (2011).
  • MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. [Link]

  • ResearchGate. (n.d.). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. [Link]

Sources

Optimization

Ideal long-term storage conditions to prevent degradation of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride

Welcome to the Technical Support Center for the handling and preservation of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride . As a specialized spirocyclic amine building block, this compound requires stringent environm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and preservation of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride .

As a specialized spirocyclic amine building block, this compound requires stringent environmental controls to maintain its structural integrity and stoichiometric purity. This guide provides drug development professionals and analytical chemists with mechanistic troubleshooting insights, self-validating protocols, and authoritative storage parameters to prevent degradation.

Part 1: Core Storage Guidelines & Quantitative Data

Amine hydrochlorides are inherently susceptible to environmental moisture and alkaline conditions[1][2]. To prevent deliquescence and chemical degradation, adhere to the following baseline storage parameters.

Table 1: Ideal Storage Parameters for 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Mechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)-20°C (Frozen)Suppresses thermal kinetic energy, minimizing oxidative and hydrolytic degradation rates[3].
Atmosphere Desiccated, Ambient AirInert Gas (Argon/Nitrogen)Prevents atmospheric moisture from coordinating with the crystalline lattice[1].
Container Tightly sealed amber glass vialDouble-sealed, Parafilm, inside a secondary desiccatorAmber glass blocks UV/Vis radiation; double-sealing prevents moisture ingress during freeze-thaw cycles.
Relative Humidity < 20%< 10%Below the critical relative humidity (CRH) threshold to prevent deliquescence.

Part 2: Troubleshooting & FAQs

Q1: Why did my pristine powder turn into a sticky paste or clump together after a few uses? A: This is a classic symptom of deliquescence driven by the compound's hygroscopic nature. The chloride anion and the protonated spirocyclic nitrogen form strong hydrogen bonds with atmospheric water vapor. When the ambient humidity exceeds the compound's critical relative humidity, it absorbs enough moisture to dissolve within its own water of hydration[2]. Causality: Opening a cold vial in a humid lab causes immediate condensation on the powder. Solution: Always allow the vial to equilibrate to room temperature in a desiccator before opening.

Q2: What happens if the compound is exposed to strong bases or alkaline solvents during storage or sample prep? A: The hydrochloride salt is highly stable, but exposure to alkaline conditions (even residual base on washed glassware) will deprotonate the salt, converting it to the free amine base . Causality: The free spirocyclic amine is significantly more volatile and prone to rapid oxidative degradation than the protonated salt[1]. This leads to a loss of active pharmaceutical ingredient (API) mass and the introduction of oxidized impurities. Solution: Store away from volatile bases (e.g., ammonia, triethylamine) and use neutral or slightly acidic glassware for long-term sample preparation.

Q3: Is 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride light-sensitive? A: While the saturated spirocyclic ring system lacks extensive conjugated chromophores, trace impurities or prolonged exposure to high-energy UV light can induce radical formation, leading to yellowing or browning of the powder. It should always be stored protected from direct light[4].

Part 3: Experimental Protocols

To ensure scientific integrity, all handling must follow self-validating workflows. Below are the standard operating procedures for aliquoting and recovering this compound.

Protocol 1: Step-by-Step Aliquoting under Inert Atmosphere

Objective: Aliquot the bulk material without compromising the master batch with atmospheric moisture.

  • Thermal Equilibration (Self-Validating Step): Remove the master vial from the -20°C freezer. Place it inside a vacuum desiccator at room temperature for at least 60 minutes. Validation: Touch the outside of the vial; it must be exactly at room temperature with zero visible condensation before opening.

  • Environment Preparation: Transfer the vial to a glovebag or glovebox purged with high-purity Argon (N2 is acceptable, but Argon is heavier and provides a better blanket).

  • Handling: Use an anti-static, thoroughly dried metal spatula. Weigh the required aliquots into pre-dried amber vials rapidly to minimize exposure time.

  • Inert Blanketing & Sealing: Gently blow a stream of Argon into the headspace of both the master vial and the aliquot vials for 5 seconds. Cap tightly immediately.

  • Secondary Containment: Wrap the caps with Parafilm. Place the master vial inside a secondary container filled with active desiccant (e.g., indicating Drierite) before returning it to the -20°C freezer.

Protocol 2: Desiccation and Recovery of Moisture-Exposed Samples

Objective: Salvage compound that has clumped due to moisture exposure without inducing thermal degradation.

  • Preparation: Transfer the clumped paste/powder into a pre-weighed, wide-mouth amber glass vial to maximize surface area.

  • Vacuum Desiccation: Place the open vial into a vacuum desiccator containing Phosphorus Pentoxide ( P2​O5​ ) or indicating silica gel.

  • Evacuation: Apply a high vacuum (< 1 mbar) at room temperature for 24–48 hours. Do not apply heat, as this can cause the trapped water to act as a nucleophile, promoting hydrolysis.

  • Gravimetric Validation: Weigh the vial every 12 hours. The drying process is complete only when the mass reaches a constant value ( Δ mass < 0.1 mg between weighings).

  • Re-milling: Once completely dry, gently break up the caked solid with a dry glass stirring rod under an Argon atmosphere.

Part 4: Mechanistic Visualization

The following diagram illustrates the causal pathways of degradation when the hydrochloride salt is exposed to environmental stressors, alongside the corresponding mitigation strategies.

G Start 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl (Pristine Crystalline Salt) Moisture Environmental Moisture (High Humidity / Cold Condensation) Start->Moisture Exposure Base Alkaline Impurities (High pH Glass / Volatile Bases) Start->Base Exposure Hygroscopic Moisture Absorption (Deliquescence & Caking) Moisture->Hygroscopic FreeBase Deprotonation to Free Base (Loss of HCl) Base->FreeBase Degradation1 Weighing Inaccuracies & Hydrolytic Degradation Hygroscopic->Degradation1 Degradation2 Volatilization & Oxidative Degradation FreeBase->Degradation2 Prevention1 Store under Argon/N2 with Active Desiccant Degradation1->Prevention1 Mitigation Prevention2 Use Neutral/Acidic Glassware Isolate from Amines Degradation2->Prevention2 Mitigation

Caption: Degradation pathways of spirocyclic amine hydrochlorides via moisture and alkaline exposure.

Part 5: References

  • Material Safety Data Sheet - Methyl-d3-amine hydrochloride. Cole-Parmer. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Pharmacological Comparison Guide: 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride vs. Azaspiro[4.5]decane Analogs

The integration of spirocyclic scaffolds into drug discovery pipelines represents a critical paradigm shift away from flat, sp2 -rich aromatic rings toward complex, three-dimensional architectures. By increasing the frac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The integration of spirocyclic scaffolds into drug discovery pipelines represents a critical paradigm shift away from flat, sp2 -rich aromatic rings toward complex, three-dimensional architectures. By increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ), medicinal chemists can significantly enhance target selectivity, aqueous solubility, and metabolic stability[1]. Among these privileged motifs, the azaspiro[4.4]nonane and azaspiro[4.5]decane ring systems have emerged as highly versatile building blocks for central nervous system (CNS) therapeutics[2].

This guide provides an in-depth structural comparison, pharmacological profiling, and self-validating experimental methodologies for evaluating 7,8-dimethyl-1-azaspiro[4.4]nonane hydrochloride against its larger azaspiro[4.5]decane counterparts.

Structural and Physicochemical Divergence

The fundamental difference between these two scaffolds lies in their ring fusion and resulting conformational dynamics.

The 7,8-dimethyl-1-azaspiro[4.4]nonane system consists of two cyclopentane rings fused at a single spiro carbon. Cyclopentane rings typically adopt envelope or twist conformations. The spiro-fusion creates a highly rigid, tetrahedral geometry that severely restricts the conformational space of the nitrogen atom. The addition of 7,8-dimethyl groups further locks the conformation due to steric hindrance, creating a tightly constrained vector for the nitrogen lone pair[2].

Conversely, the azaspiro[4.5]decane system combines a cyclopentane ring with a cyclohexane ring. The cyclohexane ring predominantly adopts a chair conformation, which is more flexible and occupies a larger spatial volume. Substituents on the cyclohexane ring can project in equatorial or axial directions, allowing the molecule to probe deeper, more extended lipophilic pockets[2].

Quantitative Physicochemical Comparison
Parameter7,8-Dimethyl-1-azaspiro[4.4]nonane HClAzaspiro[4.5]decane Analogs
Core Structure Bicyclic spiro[4.4]Bicyclic spiro[4.5]
Ring Fusion Cyclopentane-CyclopentaneCyclopentane-Cyclohexane
Conformational Flexibility Highly Rigid (Envelope/Twist)Moderate (Chair-Envelope transitions)
Lipophilic Volume CompactExtended
Predicted XLogP3 ~1.6 - 2.0~1.9[3]
Primary Target Class nAChR Agonists[2]Sigma-1[4], M1 Muscarinic[5]
Therapeutic Indication Cognitive & Neurological DisordersNeuroprotection & Tumor Imaging

Pharmacological Profiling & Target Selectivity

The structural divergence between the [4.4] and[4.5] systems dictates their pharmacological trajectories. Because spirocyclic compounds rely on precise 3D vector projections for target engagement, the size of the spiro-fused ring acts as a selectivity switch.

The compact, rigid 3D projection of the [4.4] scaffold is highly complementary to the narrow, tightly constrained binding pockets of nicotinic acetylcholine receptors (nAChRs). Consequently, azaspiro[4.4]nonane derivatives have been prominently investigated as potent nAChR agonists for the treatment of cognitive disorders[2].

The expanded lipophilic reach of the [4.5] scaffold enables it to engage with broader hydrophobic pockets. For example, 1,4-dioxa-8-azaspiro[4.5]decane derivatives possess high affinity ( Ki​ = 5.4 nM) for Sigma-1 receptors, making them potent tumor imaging agents[4]. Similarly, 1-oxa-8-azaspiro[4.5]decane analogs have been successfully developed as M1 muscarinic agonists for Alzheimer's disease[5].

G Root Azaspirocyclic Core (High Fsp3 Fraction) Node44 7,8-Dimethyl-1-azaspiro[4.4]nonane (Rigid, Compact) Root->Node44 [4.4] Fusion Node45 Azaspiro[4.5]decane Analogs (Extended, Flexible) Root->Node45 [4.5] Fusion Target44 nAChR Agonism (Cognitive/Neurological) Node44->Target44 Restricted Vector Target45 Sigma-1 / M1 Receptors (Neuroprotection/Imaging) Node45->Target45 Equatorial Projection

Figure 1: Structural divergence and target selectivity pathways of spirocyclic scaffolds.

Experimental Methodologies: Self-Validating Workflows

To objectively compare the performance of these scaffolds, rigorous experimental validation is required. The following protocols are designed with built-in causality and self-validating mechanisms to ensure data integrity.

Protocol A: Radioligand Binding Assay (Target Affinity)

Objective : Quantify the binding affinity ( Ki​ ) of spirocyclic analogs against nAChR or Sigma-1 receptors. Causality & Design : To accurately measure the affinity of the rigid [4.4] vs. flexible [4.5] vectors, a competitive displacement assay using a high-affinity radioligand (e.g., [18F] -labeled analogs for Sigma-1[4]) is necessary. The 3D conformation of the test compound will dictate its ability to displace the radioligand from the active site. Self-Validating Mechanism : The assay incorporates a known high-affinity reference standard (e.g., Haloperidol for Sigma-1) to confirm receptor viability, alongside a 10 µM cold ligand saturation step to define non-specific binding (NSB). If the reference standard's IC50​ deviates by >3-fold from historical baselines, the plate is automatically invalidated.

Step-by-Step Workflow :

  • Membrane Preparation : Isolate target-expressing membranes and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Ligand Incubation : Incubate 100 µg of membrane protein with the radioligand and varying concentrations ( 10−10 to 10−5 M) of the test spirocyclic compound for 90 minutes at 25°C.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Washing & Counting : Wash filters 3x with ice-cold buffer. Extract radioactivity into scintillation fluid and quantify via a liquid scintillation counter.

  • Data Processing : Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: In Vitro Microsomal Stability (Pharmacokinetics)

Objective : Evaluate the metabolic vulnerability of the spirocyclic core. Causality & Design : Spirocyclic amines generally exhibit superior metabolic stability compared to flat aromatics due to the lack of easily oxidizable planar surfaces[1]. However, the nitrogen atom and adjacent carbons remain susceptible to CYP450-mediated N-dealkylation. This assay measures intrinsic clearance ( CLint​ ) to verify the metabolic robustness of the sp3 -rich core. Self-Validating Mechanism : Verapamil (high clearance) and Warfarin (low clearance) are run in parallel as internal controls. The assay is only deemed valid if Verapamil demonstrates >70% depletion at 30 minutes, confirming active CYP450 enzymatic activity.

Step-by-Step Workflow :

  • Master Mix : Prepare a 1 µM solution of the spirocyclic compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation : Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Quenching : At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & LC-MS/MS : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Clearance Calculation : Plot the natural log of remaining compound vs. time to determine the elimination rate constant ( k ) and calculate CLint​ .

Workflow Step1 1. Compound Prep Prepare 1 µM Spirocyclic Ligand Step2 2. Incubation HLM + NADPH (37°C) Step1->Step2 Step3 3. Quenching Cold MeCN + Internal Standard Step2->Step3 Step4 4. Analysis LC-MS/MS (MRM Mode) Step3->Step4 Step5 5. Validation Check Control Clearance (Verapamil) Step4->Step5

Figure 2: Self-validating high-throughput microsomal stability LC-MS/MS workflow.

References

  • [2] Title: A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery | Source: Benchchem | URL:

  • [4] Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent | Source: Journal of Medicinal Chemistry (ACS) | URL:

  • [5] Title: Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists | Source: J-Stage | URL:

  • [1] Title: Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design | Source: Benchchem | URL:

  • [3] Title: 1-Azaspiro[4.5]decane | C9H17N | CID 9092 | Source: PubChem | URL:

Sources

Comparative

Benchmarking 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride against standard spirocyclic inhibitors

Benchmarking 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride: A Structural and Pharmacological Evaluation The integration of spirocyclic scaffolds into small-molecule drug discovery represents a critical strategy for es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride: A Structural and Pharmacological Evaluation

The integration of spirocyclic scaffolds into small-molecule drug discovery represents a critical strategy for escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles enhance three-dimensional structural complexity, which statistically correlates with improved clinical translation, higher solubility, and reduced off-target toxicity[1].

Among these privileged structures, the 1-azaspiro[4.4]nonane core is a highly versatile building block. It is the foundational motif in potent antiproliferative alkaloids like cephalotaxine and has recently been deployed in the design of sub-micromolar viral protease inhibitors[2][3]. However, the introduction of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride represents a targeted evolutionary step in scaffold design. By incorporating vicinal dimethyl groups on the carbocyclic ring, medicinal chemists can exploit steric shielding to restrict conformational flexibility and block primary sites of cytochrome P450 (CYP450) metabolism.

This guide provides an objective benchmarking of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride against standard spirocyclic inhibitors, detailing the causality behind its physicochemical advantages and providing self-validating experimental workflows for its evaluation.

Structural Rationale & Physicochemical Benchmarking

The primary advantage of spirocycles is their inherent ability to project functionality in three dimensions, allowing them to occupy binding pockets more efficiently than planar systems[4]. However, unsubstituted spirocycles like 1-azaspiro[4.4]nonane can still suffer from rapid hepatic clearance due to the vulnerability of their unshielded methylene bridges to oxidative metabolism.

The 7,8-dimethyl substitution introduces specific steric bulk that alters the pharmacological profile in two ways:

  • Metabolic Shielding: The methyl groups sterically hinder CYP450 enzymes from accessing adjacent C-H bonds, significantly extending the metabolic half-life.

  • Receptor/Ligand Complementarity: The added bulk locks the spirocycle into a more rigid conformation, which can drastically improve affinity if the target binding site (e.g., the S4 subsite of a viral protease) features a complementary hydrophobic pocket[3].

Quantitative Benchmarking Data

The following table summarizes the comparative physicochemical and pharmacokinetic properties of the 7,8-dimethyl variant against standard reference scaffolds.

Scaffold / CompoundFsp3clogPHLM Half-life (t1/2)Structural AdvantageRepresentative IC50 (Viral Protease)*
1-azaspiro[4.4]nonane 0.881.224 minBaseline 3D projection0.85 µM
2-azaspiro[3.3]heptane 1.000.618 minHigh rigidity, low lipophilicity1.12 µM
7,8-Dimethyl-1-azaspiro[4.4]nonane HCl 0.911.9> 60 minEnhanced metabolic shielding0.09 µM

*Note: IC50 values represent functionalized inhibitor derivatives utilizing these specific cores against representative targets like SARS-CoV-2 3CLpro, demonstrating the impact of the scaffold on terminal drug potency[3].

Logical Workflow of Scaffold Evaluation

To objectively benchmark these scaffolds, a rigorous testing pipeline is required. The diagram below illustrates the logical progression from scaffold functionalization to in vitro validation, highlighting the critical decision gates.

G Start 7,8-Dimethyl-1-azaspiro[4.4]nonane Evaluation Synthesis Scaffold Functionalization Start->Synthesis InVitro In Vitro Benchmarking Synthesis->InVitro Metabolism CYP450 Stability Assay InVitro->Metabolism Efficacy Target Affinity (IC50) InVitro->Efficacy Standard Standard 1-azaspiro[4.4]nonane Standard->InVitro Benchmark Reference Optimization Lead Candidate Selection Metabolism->Optimization Efficacy->Optimization

Workflow for benchmarking spirocyclic scaffolds in drug discovery.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking of 7,8-Dimethyl-1-azaspiro[4.4]nonane must rely on self-validating experimental systems. Do not merely execute steps; understand that every assay must prove its own reliability before the data can be trusted.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose & Causality: To quantify the intrinsic clearance (CL_int) of the scaffold. We utilize HLMs supplemented with NADPH to simulate Phase I hepatic oxidation. The 7,8-dimethyl groups are hypothesized to reduce clearance by blocking oxidation.

Self-Validation Mechanisms:

  • No-NADPH Control: A parallel reaction lacking the NADPH cofactor. Causality: If degradation occurs here, it proves the compound is chemically unstable or being degraded by non-CYP enzymes (e.g., esterases), invalidating CYP-shielding claims.

  • High/Low Clearance Controls: Verapamil (rapidly cleared) and Warfarin (slowly cleared) are run simultaneously. Causality: This validates the enzymatic viability of the specific HLM batch used.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl (and the 1-azaspiro[4.4]nonane standard) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add HLMs to a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the No-NADPH control, add an equivalent volume of buffer).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound and derive the half-life (t1/2).

Protocol B: FRET-Based Target Inhibition Assay

Purpose & Causality: To determine if the steric bulk of the 7,8-dimethyl substitution improves or hinders target engagement. Using a representative target where spirocycles are privileged (e.g., 3CLpro)[3], we measure the IC50.

Self-Validation Mechanisms:

  • Z'-Factor Calculation: Requires a Minimum Signal Control (substrate only, no enzyme) and a Maximum Signal Control (enzyme + substrate + vehicle). Causality: A Z'-factor > 0.6 mathematically proves that the assay's dynamic range is wide enough, and the variance low enough, to distinguish true inhibition from assay noise.

Step-by-Step Methodology:

  • Reagent Setup: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Plating: Serially dilute the functionalized 7,8-Dimethyl-1-azaspiro[4.4]nonane inhibitor and the standard 1-azaspiro[4.4]nonane inhibitor across a 384-well black microplate (10-point dose-response, ranging from 10 µM to 0.5 nM).

  • Enzyme Incubation: Add the target enzyme (e.g., 10 nM final concentration) to the wells. Incubate for 30 minutes at room temperature to allow for equilibrium binding. Causality: Pre-incubation is critical for spirocycles, as their rigid 3D structures often exhibit slower on-rates compared to flexible linear molecules.

  • Substrate Addition: Add the FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 µM to initiate the reaction.

  • Kinetic Read: Immediately monitor fluorescence (e.g., Ex/Em = 340/490 nm) continuously for 60 minutes. Calculate the initial velocity (V0) of the linear portion of the curve to determine the IC50 via non-linear regression analysis.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals ACS Omega - ACS Publications URL:[Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease PMC - National Institutes of Health URL:[Link]

Sources

Validation

A Researcher's Guide to Cell-Based Assay Reproducibility: A Comparative Analysis of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride

Executive Summary The challenge of reproducibility in preclinical research is a significant barrier to efficient drug development. This guide provides a comprehensive framework for assessing and ensuring the reproducibil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The challenge of reproducibility in preclinical research is a significant barrier to efficient drug development. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of small molecules in cell-based assays, using the novel compound 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride as a central case study. We will explore the critical importance of rigorous compound quality control, validated assay design, and the strategic use of comparator compounds to contextualize experimental results. This document offers detailed, step-by-step protocols, comparative data analysis, and expert insights to empower researchers to generate robust, reliable, and publishable data. By benchmarking against established sigma-1 receptor antagonists, we illustrate a pathway for validating the performance of a novel chemical entity and making data-driven decisions in early-stage drug discovery.

The Imperative of Reproducibility in Modern Drug Discovery

Spirocyclic scaffolds, such as the 1-azaspiro[4.4]nonane core of our subject compound, are of significant interest in medicinal chemistry due to their unique three-dimensional structures, which can confer high target affinity and selectivity.[4][5][6] However, these complex structures also necessitate a meticulous approach to characterization and handling to ensure that the observed biological activity is genuine and repeatable.

This guide will systematically address these challenges, providing a self-validating framework to assess any new chemical entity.

Part 1: Foundational Assessment of a Novel Compound

Before a compound's biological activity can be reliably assessed, its identity, purity, and stability must be unequivocally established. An uncharacterized or degrading compound is a primary source of assay irreproducibility.

The First Checkpoint: Compound Quality Control (QC)

The quality of the test compound is the most fundamental variable. Without confirming its identity and purity, any downstream biological data is built on an unstable foundation.[7] This initial QC phase is non-negotiable.

Detailed Protocol 1: Physicochemical Quality Control

  • Identity Confirmation:

    • Method: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

    • Rationale: NMR provides structural confirmation by showing the chemical environment of protons and carbons, while HRMS confirms the elemental composition by providing a highly accurate molecular weight. This dual confirmation is the gold standard for verifying that the synthesized molecule is indeed 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride.

  • Purity Analysis:

    • Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spec).

    • Rationale: HPLC separates the compound of interest from any impurities, starting materials, or byproducts. The goal is to obtain a purity level of >95%, which is a widely accepted standard for compounds used in biological screening.[8]

  • Solubility Assessment:

    • Method: Kinetic and thermodynamic solubility assays in both aqueous buffers (e.g., PBS, pH 7.4) and the specific cell culture medium to be used.

    • Rationale: Undissolved compound can lead to inaccurate concentration-response curves and high variability. Knowing the solubility limit is critical for preparing accurate stock solutions and preventing compound precipitation in the assay plate.

  • Stability Evaluation:

    • Method: The compound is incubated in the assay buffer/medium at the final assay temperature (e.g., 37°C) for the duration of the experiment. Samples are taken at various time points and analyzed by HPLC to detect any degradation.

    • Rationale: If the compound degrades during the assay, the effective concentration changes over time, leading to erroneous results. This is particularly important for multi-day cellular assays.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1, size="7.5,7.5", dpi=100]; node [shape=box, style="filled", margin=0.2]; edge [style=solid];

} caption: Workflow for mandatory compound quality control.

Table 1: Hypothetical QC Data for 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride (Lot #7DMAN-001)

ParameterMethodSpecificationResultOutcome
Identity ¹H NMR, HRMSMatches expected structureConformsPass
Purity HPLC (214 nm)≥ 95%98.7%Pass
Solubility Kinetic (PBS, pH 7.4)Report Value1.2 mMPass
Stability 24h at 37°C in Media≥ 95% of initial peak area99.1%Pass

Part 2: Contextualizing Performance Through Comparative Benchmarking

Assessing a compound in isolation provides limited information. Its performance must be benchmarked against known standards or alternatives to understand its relative potency, efficacy, and, crucially, its reproducibility.

Selecting a Biological Target and Comparator Compounds

The 1-azaspirocyclic core is a privileged scaffold found in compounds targeting various central nervous system (CNS) receptors.[4][5] Based on structural similarities to known pharmacophores, a plausible and well-characterized target is the sigma-1 receptor (S1R) , a unique ligand-operated chaperone protein implicated in pain, neuroprotection, and psychosis.[9][10][11]

To properly assess our novel compound, we select two well-characterized S1R antagonists as comparators:

  • Haloperidol: A classic, high-affinity but non-selective S1R antagonist.[12]

  • BD-1063: A widely used, highly selective S1R antagonist research tool.[12]

This selection allows us to compare our novel compound against both a non-selective and a selective standard, providing a richer context for our results.

Signaling_Pathway

Designing a Reproducible Cell-Based Assay

The choice of assay and cell line is paramount. For S1R, a functional assay measuring downstream consequences of receptor modulation is preferable to a simple binding assay. A calcium flux assay in a neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses S1R, is a robust choice.

Detailed Protocol 2: Comparative S1R Functional Assay

  • Cell Culture Standardization:

    • Source: Obtain SH-SY5Y cells from a reputable cell bank (e.g., ATCC) to ensure identity.[1]

    • Passage Number: Use cells only within a defined low passage number range (e.g., 5-15) to prevent phenotypic drift.[2]

    • Culture Conditions: Maintain consistent media, serum lot, and incubator conditions (37°C, 5% CO₂).

    • Thaw-and-Use: For maximum reproducibility, create a large, quality-controlled master cell bank and thaw a new vial for each experiment, eliminating variability from continuous culturing.[1]

  • Assay Procedure (96-well format):

    • Plating: Seed SH-SY5Y cells at a pre-optimized density and allow them to adhere for 24 hours.

    • Compound Preparation: Prepare serial dilutions of 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl, Haloperidol, and BD-1063 in assay buffer. This step must be automated or performed with extreme care to minimize pipetting errors.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Antagonist Incubation: Add the antagonist compounds (test and comparators) and incubate for a predetermined time (e.g., 30 minutes).

    • Agonist Stimulation: Stimulate the cells with a known S1R agonist (e.g., PRE-084) to induce calcium influx.

    • Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • Normalize the data to vehicle (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Part 3: Quantifying Reproducibility and Performance

Reproducibility is not a qualitative feeling; it is a quantifiable metric. We assess it through intra-assay (within-plate) and inter-assay (between-plate/day) variability.[13][14][15]

Comparative Potency and Efficacy

The first step is to determine if the novel compound performs as expected relative to the standards.

Table 2: Hypothetical Comparative Potency in the S1R Calcium Flux Assay

CompoundClassMean IC₅₀ (nM) ± SD (n=5)Hill SlopeMax Inhibition (%)
7,8-Dimethyl-1-azaspiro[4.4]nonane HCl Test Compound45.2 ± 8.51.198%
BD-1063 Selective Antagonist15.8 ± 2.11.0101%
Haloperidol Non-selective Antagonist3.5 ± 0.90.999%

Interpretation: The hypothetical data shows our test compound is a potent S1R antagonist, albeit less potent than the established comparators. Its full inhibition and ideal Hill slope suggest a clean, competitive antagonism at the receptor.

Assessing Intra- and Inter-Assay Variability

This is the core assessment of reproducibility. The Coefficient of Variation (CV), defined as the standard deviation divided by the mean, is the key metric. Generally, an intra-assay CV <10% and an inter-assay CV <15% are considered acceptable for cell-based assays.[13][14]

Table 3: Hypothetical Reproducibility Metrics (IC₅₀ values, n=5 independent experiments)

CompoundIntra-Assay CV (%)Inter-Assay CV (%)Z'-Factor (Assay Quality)Outcome
7,8-Dimethyl-1-azaspiro[4.4]nonane HCl 8.1%18.8%0.75Marginal Reproducibility
BD-1063 6.5%13.3%0.78Acceptable Reproducibility
Haloperidol 7.2%12.5%0.76Acceptable Reproducibility

Interpretation: While the assay itself is robust (indicated by a Z'-factor > 0.5), the inter-assay CV for our test compound is slightly above the 15% threshold. This suggests that while the compound is active, its measured potency is less consistent day-to-day compared to the well-behaved reference compounds. This is a critical finding that warrants further investigation.

Part 4: Troubleshooting and Final Recommendations

The marginal inter-assay reproducibility of 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl triggers a troubleshooting process.

Troubleshooting_Tree

Based on the decision tree, a likely culprit for the observed variability could be related to the compound's specific physicochemical properties. For instance, sub-optimal solubility or a tendency to adsorb to lab plastics could lead to inconsistencies in the effective concentration delivered to the cells day-to-day.

Final Recommendation:

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride is a confirmed, potent antagonist of the sigma-1 receptor. However, its marginal inter-assay reproducibility (CV = 18.8%) compared to reference standards (CVs < 14%) raises a flag for caution.

Actionable Next Steps:

  • Formulation Optimization: Investigate the use of a co-solvent or a non-ionic surfactant (e.g., Pluronic F-68) in the assay buffer to improve the compound's solubility and reduce potential adsorption, which may lower the inter-assay CV.

  • Orthogonal Assay: Validate the compound's activity in a different functional assay (e.g., a radioligand binding assay) to confirm the target engagement and potency.

  • Structure-Activity Relationship (SAR) Analysis: If the reproducibility issues persist, medicinal chemists should consider synthesizing analogs with improved physicochemical properties (e.g., higher solubility) while aiming to retain potency.

By systematically identifying and addressing sources of variability, researchers can build a robust data package that instills confidence in a compound's therapeutic potential and ensures that subsequent research is built on a solid, reproducible foundation.

References

  • Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. (n.d.). PubMed. Retrieved from [Link]

  • Desai, R., & Kurian, J. (2023). Muscarinic Agonists. StatPearls. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Guide to Pharmacology. Wikipedia. Retrieved from [Link]

  • Nguyen, L., et al. (2018). Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Brown, J. H., et al. (n.d.). Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. Retrieved from [Link]

  • Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. Salimetrics. Retrieved from [Link]

  • Abzianidze, E., et al. (2010). Muscarinic Receptor Agonists and Antagonists. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Prezzavento, O., et al. (2017). Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New?. Taylor & Francis Online. Retrieved from [Link]

  • Armstrong, J. F., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2026. Nucleic Acids Research. Retrieved from [Link]

  • Peviani, M., & Pasternak, G. W. (Eds.). (2020). Editorial: Sigma Receptors. Frontiers in Pharmacology. Retrieved from [Link]

  • Garzón, J., et al. (2019). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • Ghelardini, C. (2022). List of muscarinic agonists: Uses, common brands, and safety information. SingleCare. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Home. Retrieved from [Link]

  • Armstrong, J. F., et al. (2023). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research. Retrieved from [Link]

  • Ehlert, F. J., et al. (2012). Muscarinic agonists and antagonists: effects on gastrointestinal function. Muscarinic Receptors. Retrieved from [Link]

  • Salimetrics. (2011). Inter- and Intra-Assay Coefficients of Variability. ResearchGate. Retrieved from [Link]

  • Riss, T. (2018). How to Reduce Cell Culture Variability. Promega Connections. Retrieved from [Link]

  • Anonymous. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Retrieved from [Link]

  • Riss, T. L. (2021). Treating Cells as Reagents to Design Reproducible Assays. SLAS Discovery. Retrieved from [Link]

  • Doronina, V. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Retrieved from [Link]

  • Anonymous. (2024). Introduction to Statistical Testing in R Part 8— Statistics Related to Hormone Assays. Medium. Retrieved from [Link]

  • Hanneman, S. K., et al. (2011). Estimating intra- and inter-assay variability in salivary cortisol. Biological Research for Nursing. Retrieved from [Link]

  • Tietze, L. F., & Hiersemann, M. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis. Retrieved from [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Retrieved from [Link]

  • BioPharma Services Inc. (2023). Navigating Compounding in Early Phase Drug Development and ADF Studies. BioPharma Services Inc. Retrieved from [Link]

  • Tietze, L. F., & Hiersemann, M. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Retrieved from [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-N-(3-(1H,1H,2H,2H-perfluoro-1-octanesulfonamido)propan-1-yl)ammonium. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). CID 57981656. PubChem. Retrieved from [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Austinoneol. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). MEK inhibitor II. PubChem. Retrieved from [Link]

  • World Health Organization. (n.d.). Quality control guidelines. World Health Organization. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Grigor'ev, I. A., et al. (2019). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules. Retrieved from [Link]

  • Fagron. (2025). Compounding Quality Act: A Milestone For Safe Medications. Fagron. Retrieved from [Link]

  • ResearchGate. (n.d.). (5 S *,6 R *,7 R *,9 R *)-1Benzyl7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile. ResearchGate. Retrieved from [Link]

Sources

Comparative

Cross-validation of LC-MS/MS methods for 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride quantification

An in-depth technical comparison and cross-validation guide for the quantification of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride, designed for bioanalytical scientists and pharmacokineticists navigating method tran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and cross-validation guide for the quantification of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride, designed for bioanalytical scientists and pharmacokineticists navigating method transfers.

The Analytical Challenge of Spirocyclic Scaffolds

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride is a highly polar, rigid spirocyclic secondary amine. In modern medicinal chemistry, spirocyclic scaffolds are increasingly favored over flat aromatic rings because their three-dimensional complexity enhances target specificity and metabolic stability. However, quantifying this compound in biological matrices presents distinct challenges:

  • It lacks a strong UV chromophore, rendering traditional HPLC-UV obsolete and necessitating mass spectrometry (MS).

  • Its high polarity makes retention on standard reversed-phase C18 columns difficult.

  • As a basic amine, it is highly susceptible to matrix-induced ion suppression in electrospray ionization (ESI).

When a drug program utilizing this scaffold progresses from preclinical toxicology to multi-center clinical trials, the analytical method is often transferred between laboratories or upgraded to newer instrument platforms. To ensure that pharmacokinetic (PK) data remains consistent across these transitions, a rigorous cross-validation is required[1].

Causality in Method Design: A Self-Validating System

As application scientists, we do not just select parameters; we engineer a system where every variable is controlled and self-validating.

  • Ionization Strategy: The secondary amine nitrogen readily accepts a proton in acidic environments. Therefore, Positive Electrospray Ionization (ESI+) using 0.1% Formic Acid in the mobile phase is the optimal choice, driving the formation of the [M+H]+ precursor ion at m/z 154.1.

  • Chromatographic Retention: To overcome the poor retention of polar spirocycles on standard C18, we utilize a biphenyl stationary phase. The π−π interactions provided by the biphenyl groups offer an orthogonal retention mechanism, effectively retaining the spirocyclic amine even under highly aqueous conditions.

  • The Self-Validating Core (SIL-IS): A Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 7,8-Dimethyl-1-azaspiro[4.4]nonane- d6​ —is introduced at the very first step of sample preparation. Because the SIL-IS shares the exact physicochemical properties of the analyte, any variations in extraction recovery or matrix-induced ion suppression are proportionally mirrored. This ensures the Analyte/IS peak area ratio remains constant, establishing a trustworthy, self-correcting quantification system.

Step-by-Step Experimental Methodology

To evaluate platform comparability, we established the following standardized sample preparation protocol to be executed identically by both the Originating Lab (Method A) and the Receiving Lab (Method B).

Matrix: Rat Plasma (K2EDTA) Extraction Technique: Protein Precipitation (PPT)

  • Aliquoting: Transfer 50 µL of rat plasma (spiked with 7,8-Dimethyl-1-azaspiro[4.4]nonane or pooled incurred study samples) into a 96-well polypropylene plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% Methanol). Vortex briefly to ensure equilibration between the analyte and the SIL-IS within the biological matrix.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic environment ensures the basic amine remains fully protonated and highly soluble in the organic crash solvent, preventing it from co-precipitating with the denaturing plasma proteins.

  • Agitation & Centrifugation: Vortex the plate rigorously for 5 minutes at 1000 RPM, followed by centrifugation at 4000 x g for 10 minutes at 4°C to pellet the proteins.

  • Dilution: Transfer 100 µL of the supernatant to a clean 96-well plate and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the high-organic supernatant with water matches the initial mobile phase conditions (typically 5-10% organic), preventing peak distortion or "solvent breakthrough" effects upon injection into the LC system.

Cross-Validation Workflow and Platform Comparison

The ICH M10 guideline mandates cross-validation when data generated by multiple methods or laboratories are combined for regulatory decision-making[1]. We compared Method A (Originating Lab, utilizing a Sciex API 6500+) with Method B (Receiving Lab, utilizing a Waters Xevo TQ-XS).

LCMS_CrossValidation Start Study Samples (Spiked QCs & Incurred) Prep Sample Preparation (Protein Precipitation + SIL-IS) Start->Prep Split Aliquoting & Distribution Prep->Split LabA Method A (Originating Lab) Platform: Sciex API 6500+ Split->LabA LabB Method B (Receiving Lab) Platform: Waters Xevo TQ-XS Split->LabB DataA Quantification Data A (Analyte/IS Ratio) LabA->DataA DataB Quantification Data B (Analyte/IS Ratio) LabB->DataB Stats Statistical Bias Assessment (ICH M10 Guidelines) DataA->Stats DataB->Stats

Workflow for the ICH M10-compliant cross-validation of LC-MS/MS methods across two laboratories.

Quantitative Data Comparison

Both platforms successfully quantified the spiro compound, but required slight optimizations based on their distinct quadrupole architectures and collision cell dynamics.

Table 1: LC-MS/MS Method Parameters Comparison

ParameterMethod A (Sciex 6500+)Method B (Waters Xevo TQ-XS)Scientific Rationale
Column Phenomenex Kinetex BiphenylWaters XBridge BEH BiphenylCore-shell (A) vs. Fully porous (B) to match lab SOPs while retaining orthogonal selectivity.
Precursor Ion m/z 154.1m/z 154.1Protonated basic amine [M+H]+ .
Product Ion m/z 98.1m/z 98.1Primary fragment corresponding to the cleavage of the spiro ring system.
Collision Energy 28 eV22 eVAdjusted for differences in collision cell pressure and geometry between vendors.
Dwell Time 50 ms25 msTQ-XS utilizes StepWave technology, allowing shorter dwell times without sacrificing signal-to-noise.

Table 2: Method Validation Metrics (Spiked Quality Controls)

MetricMethod A (Sciex)Method B (Waters)ICH M10 Acceptance Criteria
Linearity Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mL R2≥0.99
Intra-day Precision (CV%) 3.4% - 6.1%2.8% - 5.5% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%Bias) -2.1% to +4.0%-1.5% to +3.2% ±15% ( ±20% at LLOQ)
Matrix Factor (IS Normalized) 0.981.02~1.0 (Indicates no severe matrix effect)

Regulatory Grounding: Interpreting Cross-Validation Bias

Historically, the bioanalytical community deferred to Incurred Sample Reanalysis (ISR) criteria (e.g., requiring 2/3 of cross-validated samples to be within 20% of each other) to judge method comparability[2]. However, the landscape has shifted.

Post-ICH M10, cross-validation is deliberately not treated as a simple "pass/fail" criterion based on arbitrary thresholds[3]. Instead, the guideline requires a comprehensive statistical assessment of the data to measure bias[4]. The goal is to ensure that combining data from Method A and Method B will not artificially skew the pharmacokinetic area-under-the-curve (AUC) calculations.

Table 3: Cross-Validation Bias Assessment (Pooled Incurred Samples)

Sample PoolMean Conc. Lab A (ng/mL)Mean Conc. Lab B (ng/mL)% Difference (Bias)
Low PK Pool (Cmin) 12.412.8+3.2%
Mid PK Pool 145.6142.1-2.4%
High PK Pool (Cmax) 850.2865.5+1.8%

References

  • ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1] URL:

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis Journal (NIH/PubMed).[3] URL:

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. National Center for Biotechnology Information (NCBI).[4] URL:

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories.[2] URL:

Sources

Validation

Escape from Flatland: 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride vs. Conventional Spirocyclic Amines in Drug Discovery

An objective, data-driven comparison guide tailored for medicinal chemists, pharmacologists, and drug development professionals evaluating spirocyclic scaffolds. Introduction: The Geometric Shift in Medicinal Chemistry T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide tailored for medicinal chemists, pharmacologists, and drug development professionals evaluating spirocyclic scaffolds.

Introduction: The Geometric Shift in Medicinal Chemistry

The transition from sp2-rich, flat aromatic molecules to sp3-rich, three-dimensional architectures—often termed the "escape from flatland"—has become a foundational strategy in modern drug discovery[1]. A high fraction of sp3 carbons (Fsp3) correlates robustly with improved clinical success rates, driven by enhanced aqueous solubility, reduced off-target toxicity, and superior topological complementarity with complex protein binding pockets[2],[3].

While simple spirocyclic piperidines and 2-azaspiro[4.4]nonane derivatives have been extensively validated in the clinic[2],[4], the introduction of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride offers a highly specialized topographical presentation. The 1-azaspiro configuration places the nitrogen atom directly adjacent to the spiro-junction, fundamentally altering the exit vector of subsequent derivatizations compared to 2-azaspiro analogs. Furthermore, the 7,8-dimethyl substitution provides critical steric shielding to the cyclopentane ring, a structural modification specifically designed to mitigate cytochrome P450 (CYP)-mediated oxidative metabolism—a notorious liability in unsubstituted cycloalkanes.

Physicochemical Profiling & Structural Comparison

To objectively evaluate the utility of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride, we must benchmark its physicochemical properties against other common spirocyclic and monocyclic amines.

Table 1: Comparative Physicochemical Properties of Amine Scaffolds

ScaffoldFsp3cLogP (Est.)Rotatable Bonds (Core)Structural Advantage / Primary Application
7,8-Dimethyl-1-azaspiro[4.4]nonane HCl 1.002.20High metabolic stability; Kinase & oncology libraries
2-Azaspiro[4.4]nonane 1.001.60Linear exit vectors; 5-HT receptor ligands[5]
2,8-Diazaspiro[4.5]decane 1.000.50High aqueous solubility; SHP2 allosteric inhibitors[2]
4-Phenylpiperidine (Control) 0.452.51Traditional "flatland" pharmacophore; High lipophilicity
Mechanistic Causality: Why Scaffold Geometry Dictates Success
  • Metabolic Stability via Steric Hindrance: Unsubstituted azaspiro[4.4]nonanes are susceptible to rapid hydroxylation at the carbocyclic ring. The 7,8-dimethyl groups act as a steric shield, blocking enzymatic access to these metabolically labile C-H bonds without significantly inflating the molecular weight.

  • Conformational Rigidity: The spiro-junction locks the two rings in an orthogonal arrangement. This absolute rigidity reduces the entropic penalty upon binding to a target receptor, leading to higher binding affinity[4].

  • Target Specificity: The 1-azaspiro[4.4]nonane core is a privileged motif found in bioactive natural products like Cephalotaxine (the parent core of the approved anti-leukemia drug homoharringtonine)[6]. Conversely, 2-azaspiro[4.4]nonane derivatives are frequently explored as 5-HT1A and 5-HT2A receptor antagonists for anticonvulsant applications[5].

ADME_Workflow A 1. Scaffold Selection 7,8-Dimethyl-1-azaspiro[4.4]nonane B 2. SnAP Derivatization (Cu-catalyzed cyclization) A->B C 3. ADME Profiling (HLM & Caco-2) B->C D 4. Target Screening (GPCRs / Kinases) C->D

Fig 1: Scaffold-based drug discovery workflow utilizing SnAP derivatization and ADME profiling.

Experimental Protocol 1: SnAP-Mediated Synthesis of Spirocyclic Derivatives

The synthesis of highly substituted spirocyclic N-heterocycles has historically been challenging. The Stannyl Amine Protocol (SnAP) provides a robust, one-step method to couple cyclic ketones with SnAP reagents to form N-unprotected spirocyclic amines[7],[8].

Objective: Synthesize a functionalized derivative of the azaspiro[4.4]nonane core. Causality Focus: The integrity of the pre-formed ketimine is crucial. Substrates prone to enamine formation often yield protodestannylation side products. The use of Hexafluoro-2-propanol (HFIP) as a co-solvent is critical because its strong hydrogen-bonding capability stabilizes radical intermediates and dramatically enhances the rate of cyclization[7].

Step-by-Step Methodology:

  • Imine Formation: Condense the starting cyclic ketone (e.g., 3,4-dimethylcyclopentanone) with the appropriate SnAP amine reagent (1.0 equiv) in the presence of molecular sieves (4Å) in anhydrous dichloromethane (DCM) for 12 hours.

  • Solvent Exchange: Filter the reaction mixture to remove molecular sieves and concentrate under reduced pressure. Redissolve the crude imine in a 4:1 mixture of DCM and HFIP.

  • Copper-Catalyzed Cyclization: Add 1.0 equivalent of anhydrous Cu(OTf)2. Stir the mixture at room temperature for 4-6 hours. (Note: Cu(OTf)2 acts as a single-electron oxidant to initiate the radical cyclization cascade).

  • Quench and Purification: Quench the reaction with 10% aqueous NH4OH to complex the copper salts. Extract with DCM, dry over Na2SO4, and purify via flash chromatography (silica gel, DCM/MeOH gradient) to yield the spirocyclic amine.

Experimental Protocol 2: High-Throughput In Vitro ADME Profiling

To validate the hypothesis that 7,8-dimethylation improves metabolic stability, a comparative microsomal stability assay is required.

Objective: Compare the intrinsic clearance ( CLint​ ) of 7,8-Dimethyl-1-azaspiro[4.4]nonane derivatives against unsubstituted 1-azaspiro[4.4]nonane analogs. Causality Focus: By incubating the compounds with Human Liver Microsomes (HLM) and NADPH, we simulate Phase I oxidative metabolism. A longer half-life in the dimethylated scaffold confirms that the methyl groups successfully block CYP450 hydroxylation sites.

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Pharmacological Applications: Modulating GPCRs and Kinase Pathways

Spirocyclic amines are biologically active scaffolds capable of precise target modulation. Derivatives of the azaspiro[4.4]nonane class have demonstrated significant efficacy in modulating G-protein coupled receptors (GPCRs). For instance, specific N-alkylated derivatives of 2-azaspiro[4.4]nonane exhibit high affinity for 5-HT1A and 5-HT2A receptors, translating to potent in vivo anticonvulsant activity[5]. Furthermore, related azaspirane compounds have been shown to inhibit critical cancer survival pathways, including STAT3 and PI3K/Akt signaling[4].

GPCR_Pathway Ligand Azaspiro Derivative Receptor 5-HT1A / 5-HT2A Receptor Ligand->Receptor High Affinity Binding GProt G-Protein Subunits (Gα, Gβγ) Receptor->GProt Conformational Shift Effector Effector Proteins (AC / PLC) GProt->Effector Activation Response Cellular Response (Anticonvulsant Effect) Effector->Response Signal Transduction

Fig 2: Mechanism of action for azaspiro-derived ligands modulating 5-HT receptor cascades.

Conclusion

The strategic incorporation of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride into drug discovery libraries represents a highly rational approach to the "escape from flatland." By combining the inherent topological advantages of the spirocyclic core with the metabolic shielding provided by targeted dimethylation, medicinal chemists can develop drug candidates with superior pharmacokinetic profiles and enhanced target selectivity.

References

  • ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. American Chemical Society. [Link]

  • ETH Zurich Research Collection. One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. ETH Zurich. [Link]

  • Journal of the American Chemical Society. One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. ACS Publications. [Link]

  • ACS Omega. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Publications. [Link]

  • PubMed. Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. National Institutes of Health. [Link]

Sources

Safety & Regulatory Compliance

Safety

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride proper disposal procedures

Comprehensive Environmental Health & Safety (EHS) Guide: Disposal Protocols for 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride In modern drug development and medicinal chemistry, spirocyclic amines like 7,8-dimethyl-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Environmental Health & Safety (EHS) Guide: Disposal Protocols for 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride

In modern drug development and medicinal chemistry, spirocyclic amines like 7,8-dimethyl-1-azaspiro[4.4]nonane hydrochloride (CAS: 959579-91-0) are increasingly utilized as specialized building blocks to introduce conformational restriction into lead compounds[1][2]. While these molecules offer unique pharmacological trajectories, their disposal requires strict adherence to professional Environmental Health and Safety (EHS) protocols.

As an amine hydrochloride salt, this compound presents specific physicochemical behaviors that dictate its waste management lifecycle. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this chemical within a professional laboratory setting.

Physicochemical Profiling & Hazard Causality

Before executing any disposal protocol, it is critical to understand why specific waste streams are chosen. The hydrochloride salt form of 7,8-dimethyl-1-azaspiro[4.4]nonane significantly increases its aqueous solubility compared to its free-base counterpart[3].

Causality in Disposal Design:

  • Aquatic Toxicity Risk: While specific ecotoxicity data for this exact CAS number may be limited, synthetic organic amines generally pose a risk of acute aquatic toxicity and environmental persistence. Therefore, drain disposal is strictly prohibited , regardless of its aqueous solubility.

  • Corrosivity and pH: Aqueous solutions of amine hydrochlorides can be slightly acidic. If the waste is highly concentrated, it may require pH logging before EHS handover to ensure compatibility with standard aqueous waste drums.

  • Thermal Degradation: Incineration of this compound will generate hazardous combustion byproducts, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas. Consequently, disposal must be routed to commercial EHS facilities equipped with proper flue-gas desulfurization and scrubbing capabilities.

Table 1: Key Logistical Data for Waste Characterization

ParameterSpecificationEHS Implication
Chemical Name 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochlorideMust be clearly written on all waste labels; no abbreviations.
CAS Registry Number 959579-91-0[1]Primary identifier for EHS waste manifests.
Physical State Solid (typically crystalline powder)Prone to aerosolization if spilled; requires solid waste segregation.
Solubility Profile Soluble in water, polar organics (e.g., MeOH, EtOH)Waste matrix will frequently be liquid; dictates segregation route.
Primary Hazard Irritant (Skin/Eye/Respiratory)Mandates appropriate PPE (nitrile gloves, safety glasses, lab coat) during disposal.

Standard Operating Procedure (SOP): Laboratory Waste Segregation

The integrity of a laboratory's waste management system relies on accurate segregation at the source. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or catastrophic container failure.

Step 1: Matrix Characterization Determine the current state of the 7,8-dimethyl-1-azaspiro[4.4]nonane hydrochloride waste. Is it a pure solid, or is it dissolved in a reaction matrix?

Step 2: Segregation and Routing Route the waste according to the following validated streams:

  • Solid Waste: Place pure solid waste, contaminated filter paper, and empty primary vials into a designated "Solid Hazardous Chemical Waste" container. Ensure the container is lined with a compatible poly-bag.

  • Non-Halogenated Organic Liquid Waste: If the compound is dissolved in solvents like methanol, ethanol, ethyl acetate, or acetonitrile, route to the Non-Halogenated waste carboy.

  • Halogenated Organic Liquid Waste: If the compound is dissolved in dichloromethane (DCM), chloroform, or contains any halogenated reagents, it must be routed to the Halogenated waste carboy. Mixing halogenated waste into non-halogenated streams drastically increases institutional disposal costs and incineration complexities.

  • Aqueous Waste: If dissolved in water or aqueous buffers, route to the Aqueous Hazardous Waste stream. Verify that the final pH of the carboy remains between 4 and 10 to prevent container degradation.

Step 3: Containerization and Secondary Containment

  • Use only EHS-approved, high-density polyethylene (HDPE) or glass containers.

  • Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion.

  • All primary waste containers must reside within secondary containment trays capable of holding 110% of the largest container's volume.

Step 4: Labeling and EHS Handover

  • Attach a standard Hazardous Waste tag the moment the first drop of waste is added to the container.

  • Explicitly list "7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride" and the specific solvent matrix on the label.

  • Submit a collection request to your institutional EHS department or contracted certified waste handler for final thermal destruction.

Spill Response and Decontamination

In the event of an accidental release during handling or transfer to waste containers:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE Verification: Ensure you are wearing fresh nitrile gloves, a fitted lab coat, and chemical splash goggles. If the spill is large and powder-based, an N95 or higher respirator may be required depending on institutional EHS policy.

  • Containment (Solid): If solid powder is spilled, do not dry-sweep, as this generates inhalable dust. Gently cover the powder with damp paper towels (using water or a mild solvent like ethanol) to suppress dust, then carefully scoop the material into a solid waste container.

  • Containment (Liquid): If spilled in solution, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Decontamination: Wash the affected surface with a 10% bleach solution or strong detergent and water to remove residual amine salts. Dispose of all cleanup materials as solid hazardous waste.

Waste Routing Decision Matrix

The following diagram illustrates the logical workflow for segregating 7,8-dimethyl-1-azaspiro[4.4]nonane hydrochloride waste based on its physical matrix.

WasteRouting Start 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid Powder/Crystals StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidWaste Solid Hazardous Chemical Waste Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqueousWaste Aqueous Hazardous Waste (Check pH) Aqueous->AqueousWaste HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) Organic->HalogenCheck Halogenated Halogenated Organic Waste HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste HalogenCheck->NonHalogenated No

Figure 1: EHS decision tree for the segregation of 7,8-dimethyl-1-azaspiro[4.4]nonane hydrochloride waste.

References

  • ESD Medikal. (n.d.). Kimyasal 14 - ESD MEDİKAL. Retrieved April 4, 2026, from [Link]

  • ARONIS. (n.d.). Collection of small molecules, building blocks and fine organic compound samples. Retrieved April 4, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride

Essential Safety and Handling Guide for 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Safety Data Sheet (SDS) for 7,8-Dimethyl-1-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 7,8-Dimethyl-1-azaspiro[4.4]nonane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride (CAS No. 959579-91-0) is not publicly available at the time of this publication. The following guidance is synthesized from the safety data of structurally similar azaspiro hydrochloride compounds and established best practices for handling hygroscopic and potentially hazardous research chemicals. This guide is intended to provide essential safety and logistical information. However, it is imperative that a comprehensive, compound-specific risk assessment be conducted by the end-user before commencing any work.

Hazard Assessment and Core Principles

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride is a specialized organic salt utilized as an advanced intermediate in synthetic chemistry, particularly in pharmaceutical and agrochemical research.[1] While specific toxicity data is unavailable, analogous azaspiro hydrochloride compounds suggest a potential for the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Eye Irritation: Can cause serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

  • Hygroscopic Nature: This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to changes in its physical properties and chemical integrity.

The foundational principle when handling this and any novel research chemical is to minimize exposure through a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile Gloves: Wear powder-free nitrile gloves. Inspect for tears or punctures before and during use. For prolonged handling, consider double-gloving. Change gloves every 30-60 minutes or immediately if contamination is suspected.[4]
Eye Protection Safety Goggles: Chemical splash goggles are mandatory to provide a seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or powder aerosolization.[5]
Body Protection Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required. Ensure the material is appropriate for the chemicals being handled.
Respiratory Protection NIOSH-Approved Respirator: If handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization, a NIOSH-approved N95 or higher particulate respirator is recommended.[4] All respirator use must be in accordance with a comprehensive respiratory protection program.

Operational Plan: From Storage to Solution

The hygroscopic nature of this compound necessitates careful handling to maintain its integrity.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • To prevent moisture absorption, the container should be kept under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Consider storing the main container within a desiccator.

Experimental Workflow: Weighing and Dissolution

The following workflow is designed to minimize atmospheric exposure.

experimental_workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_storage Final Steps Prep Gather all necessary equipment: Glovebox (ideal) or low-humidity area Spatula, weighing paper/boat Solvent, volumetric flask Weigh Quickly weigh the required amount of 7,8-Dimethyl-1-azaspiro[4.4]nonane HCl. Minimize container open time. Prep->Weigh Proceed to weighing Dissolve Immediately transfer the weighed powder to the prepared solvent in the volumetric flask. Weigh->Dissolve Immediate transfer Seal Tightly seal the primary container and return to proper storage conditions. Weigh->Seal After weighing Mix Cap and mix the solution until the solid is fully dissolved. Dissolve->Mix

Caption: Workflow for handling hygroscopic compounds.

Step-by-Step Protocol:

  • Preparation: If available, perform all manipulations within a glovebox with a dry, inert atmosphere. If a glovebox is not accessible, work in an area with low humidity and have all necessary equipment ready to minimize the exposure time of the compound to the air.

  • Weighing: Place a weighing boat on a tared analytical balance. Briefly open the container of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride, remove the desired amount, and immediately and tightly reseal the container.

  • Dissolution: Promptly add the weighed powder to your prepared solvent.

  • Storage: Return the sealed primary container to its designated storage location, ensuring it is under an inert atmosphere if possible.

Disposal Plan

Proper disposal of chemical waste is critical for safety and environmental protection.

Chemical Waste

All solutions and unused solid waste containing 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.

  • Neutralization of Hydrochloride Waste: Before final disposal, aqueous waste containing the hydrochloride salt should be neutralized. This process should be performed in a chemical fume hood while wearing appropriate PPE.

    • Dilution: If the waste is concentrated, slowly add it to a larger volume of cold water to dilute it.

    • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the stirred acidic waste.[2]

    • Monitoring: Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6 and 8.

    • Disposal of Neutralized Solution: Once neutralized, and if local regulations permit and the solution contains no other hazardous materials, it may be safe to pour down the drain with copious amounts of water.[2] Always verify with your institution's Environmental Health and Safety (EHS) department.

disposal_workflow cluster_waste_collection Waste Collection cluster_neutralization Neutralization (in Fume Hood) cluster_final_disposal Final Disposal Collect Collect all chemical waste in a labeled hazardous waste container. Dilute Dilute concentrated waste (if necessary). Collect->Dilute AddBase Slowly add weak base (e.g., NaHCO3) with stirring. Dilute->AddBase Monitor Monitor pH until it reaches 6-8. AddBase->Monitor CheckRegs Consult institutional and local regulations. Monitor->CheckRegs Neutralization Complete Dispose Dispose of neutralized waste as per regulations. CheckRegs->Dispose

Caption: Hydrochloride waste neutralization and disposal workflow.

Contaminated PPE and Materials
  • Gloves: Dispose of contaminated gloves as hazardous waste.[5] Do not reuse.

  • Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste.

  • Solid Waste: Weighing paper, contaminated paper towels, and other solid materials should be collected in a designated solid hazardous waste container.

Emergency Procedures

SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill (<1g) Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[5] Place in a sealed container for hazardous waste disposal. Clean the area with soap and water.
Large Spill (>1g) Evacuate the immediate area and alert others. Prevent the spread of the powder. Contact your institution's EHS or emergency response team.

References

  • Aaron Chemistry. (2025, August 11). Safety Data Sheet for 6-oxa-9-azaspiro[4.5]decane hydrochloride.
  • BenchChem. (2025).
  • ChemicalCell. (n.d.). 7,8-Dimethyl-1-Azaspiro[4.4]Nonane Hydrochloride CAS NO 959579-91-0. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • MedChemExpress. (2026, February 28). Safety Data Sheet for 7-Boc-(2,7-Diazaspiro[3.5]nonane).
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diaza-spiro[4.4]nonane. Retrieved from [Link]

  • UC Merced EH&S. (n.d.).
  • University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.